molecular formula C11H14O2 B184297 1-(2-Methoxy-4,5-dimethylphenyl)ethanone CAS No. 91969-74-3

1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Cat. No.: B184297
CAS No.: 91969-74-3
M. Wt: 178.23 g/mol
InChI Key: OSBUMVWTNSHAAG-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS 91969-74-3) is an organic compound with the molecular formula C11H14O2 . This substituted acetophenone derivative serves as a valuable building block and synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its structural features, including the methoxy and dimethyl substituents on the phenyl ring, make it a versatile precursor for developing more complex molecules. This compound is related to structural motifs found in patented tricyclic compounds, such as spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane] derivatives, highlighting its potential application in pharmaceutical R&D for creating candidate molecules with potential biological activity . As a fine chemical intermediate, it can be used to explore structure-activity relationships and synthesize libraries of compounds for various research applications. Researchers should note that related compounds have been investigated for activity in biological assays . This compound is provided for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal uses. Proper safety protocols should always be followed. Handle with care, using appropriate personal protective equipment (PPE) as indicated by the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBUMVWTNSHAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356280
Record name 1-(2-methoxy-4,5-dimethylphenyl)ethanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91969-74-3
Record name 1-(2-methoxy-4,5-dimethylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91969-74-3
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Foundational & Exploratory

1-(2-Methoxy-4,5-dimethylphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Introduction

This compound, also known as 2-methoxy-4,5-dimethylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its substituted phenyl ring, featuring a methoxy group and two methyl groups, offers a unique electronic and steric profile that can be exploited in the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in drug development and chemical sciences. Understanding the foundational characteristics of this building block is crucial for its effective application in synthetic workflows.

The strategic placement of the electron-donating methoxy and methyl groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution reactions, while the acetyl group provides a reactive handle for a wide array of chemical transformations. This combination makes it a precursor of interest for various target structures.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 91969-74-3[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [2]
Appearance White to light yellow crystalline powder (predicted)[3]

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of 3,4-dimethylanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[4][5][6]

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating 3,4-dimethylanisole with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][7] The Lewis acid activates the acylating agent by coordinating to a halogen or oxygen atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺).[7][8] The electron-rich aromatic ring of 3,4-dimethylanisole then attacks the acylium ion. The directing effects of the ortho, para-directing methoxy and methyl groups favor substitution at the sterically accessible position ortho to the methoxy group. The resulting aryl ketone product is less reactive than the starting material due to the electron-withdrawing nature of the acetyl group, which prevents further acylation.[6]

Friedel_Crafts_Acylation_Workflow Start Starting Materials: 3,4-Dimethylanisole Acetyl Chloride Reaction Reaction Vessel (Anhydrous Solvent, e.g., DCM) 0-5 °C to RT Start->Reaction 1. Add Catalyst Lewis Acid Catalyst: Aluminum Chloride (AlCl₃) Catalyst->Reaction 2. Add slowly Quench Aqueous Workup (e.g., ice-cold HCl) Reaction->Quench 3. Reaction Product Crude Product: This compound Purify Purification (Recrystallization or Chromatography) Product->Purify 5. Extract Quench->Product 4. Quench Final Pure Product Purify->Final 6. Isolate

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Synthesis
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagents: Suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) and cool the mixture to 0-5 °C using an ice bath.

  • Addition: Dissolve 3,4-dimethylanisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a non-polar to a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane).

Physicochemical Properties

The physical properties of an organic compound are critical for its handling, storage, and application in various reaction conditions.

PropertyValue / DescriptionReference
Melting Point 68-74 °C (for the related 2'-hydroxy derivative)[9]
Boiling Point 144 °C at 18 mmHg (for the related 2'-hydroxy derivative)[10]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.[3][11]
pKa 10.59 ± 0.23 (predicted for the related 2'-hydroxy derivative)[10]

Spectroscopic and Spectrometric Characterization

Structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 s 1H Ar-H (H-6)
~6.7 s 1H Ar-H (H-3)
~3.9 s 3H -OCH
~2.5 s 3H -COCH
~2.25 s 3H Ar-CH ₃ (C-5)

| ~2.20 | s | 3H | Ar-CH ₃ (C-4) |

The chemical shifts are estimates based on substituent effects and data from analogous compounds.[12][13]

Protocol for ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer: Vortex the vial until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans for a high signal-to-noise ratio.[12]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Carbon Assignment
~200 C =O
~158 C -OCH₃ (C-2)
~138 Ar-C (C-4 or C-5)
~135 Ar-C (C-5 or C-4)
~130 Ar-C (C-1)
~125 Ar-C H (C-6)
~110 Ar-C H (C-3)
~55 -OC H₃
~29 -COC H₃
~20 Ar-C H₃

| ~19 | Ar-C H₃ |

Chemical shifts are estimates based on known values for substituted acetophenones.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic C-H (CH₃)
~1675 C=O Stretch Aryl Ketone
~1610, ~1500 C=C Stretch Aromatic Ring

| ~1250 | C-O Stretch | Aryl Ether |

Data is based on typical values for aromatic ketones and ethers.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₄O₂ would appear at m/z = 178.

  • Key Fragments: The most prominent fragmentation is often the alpha-cleavage (McLafferty rearrangement is not possible), leading to the loss of a methyl radical or the entire acetyl group.

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z = 163 (acylium ion).

    • [M-43]⁺: Loss of the acetyl group (•COCH₃), resulting in a fragment at m/z = 135.

Mass_Spec_Fragmentation M [C₁₁H₁₄O₂]⁺˙ m/z = 178 M15 [M-CH₃]⁺ m/z = 163 M->M15 - •CH₃ M43 [M-COCH₃]⁺ m/z = 135 M->M43 - •COCH₃

Sources

An In-depth Technical Guide to 1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS No. 91969-74-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is a substituted acetophenone, a class of aromatic ketones that serve as pivotal intermediates in the landscape of organic synthesis. While this specific molecule may not be a household name in drug discovery, its structural motifs—a highly substituted, electron-rich benzene ring bearing a ketone—are characteristic of precursors for a wide array of biologically active molecules and complex chemical scaffolds. The strategic placement of the methoxy and dimethyl functional groups on the phenyl ring dictates its reactivity, particularly in electrophilic substitution and condensation reactions, making it a valuable tool for medicinal chemists and process development scientists.

This guide provides a comprehensive overview of this compound, from its fundamental properties and a validated synthesis protocol to its potential applications and essential safety considerations. The information herein is curated for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 91969-74-3[1][2][3][4]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2][3][4]
IUPAC Name This compound
Synonyms 4,5-Dimethyl-2-methoxyacetophenone[3]
Appearance Predicted: Off-white to yellow solid
Purity Typically ≥95%[4]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.

Synthesis Protocol: A Validated Approach via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of 3,4-dimethylanisole (also known as 1-methoxy-3,4-dimethylbenzene). This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[5]

Causality and Experimental Rationale

The choice of Friedel-Crafts acylation is dictated by the electron-rich nature of the 3,4-dimethylanisole starting material. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and activating substituents, which facilitate the electrophilic attack by the acylium ion. The regiochemical outcome—acylation at the C2 position—is governed by the ortho, para-directing nature of these groups. The methoxy group is a more powerful activating group and strongly directs to its ortho and para positions. The C2 position is ortho to the methoxy group and is the most sterically accessible of the activated positions, leading to the desired product as the major isomer. Aluminum chloride (AlCl₃) is employed as a potent Lewis acid catalyst to generate the highly reactive acylium ion from acetyl chloride.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product SM1 3,4-Dimethylanisole R3 Add 3,4-Dimethylanisole solution dropwise SM1->R3 SM2 Acetyl Chloride R2 Add Acetyl Chloride dropwise to form Acylium Ion Complex SM2->R2 SM3 Aluminum Chloride (AlCl₃) R1 Combine AlCl₃ and DCM under N₂ at 0-5°C SM3->R1 SM4 Dichloromethane (DCM) SM4->R1 R1->R2 R2->R3 R4 Stir at room temperature for 2-4 hours R3->R4 W1 Quench reaction with ice-cold HCl (aq) R4->W1 W2 Separate organic layer W1->W2 W3 Wash with NaHCO₃ (aq) and Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate under reduced pressure W4->W5 P1 Column Chromatography (Silica Gel) W5->P1 P2 Elute with Hexane/Ethyl Acetate gradient P1->P2 FP This compound P2->FP

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3,4-Dimethylanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) to the dropping funnel and dilute with anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10°C.

  • Substrate Addition: Dissolve 3,4-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Applications in Research and Drug Development

Substituted acetophenones are foundational building blocks in medicinal chemistry. The title compound, with its specific substitution pattern, serves as a versatile precursor for more complex molecular architectures. While specific blockbuster drugs originating directly from this intermediate are not prominent in the public literature, its value lies in its potential for derivatization.

  • Scaffold for Heterocyclic Synthesis: The ketone functional group is a reactive handle for constructing a variety of heterocyclic rings, such as pyrimidines, pyrazoles, and thiazoles, which are privileged structures in drug discovery.[7]

  • Intermediate for Biologically Active Molecules: Analogous hydroxy- and methoxy-substituted acetophenones are known intermediates in the synthesis of natural products and pharmaceutical agents, including the lamellarin class of alkaloids which exhibit a range of cytotoxic and multidrug-resistance-reversing activities.[8][9]

  • Progenitor for Chalcone Synthesis: The ketone can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcones. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Potential Synthetic Utility Pathway

G cluster_reactions Chemical Transformations cluster_products Potential Product Classes Start 1-(2-Methoxy-4,5- dimethylphenyl)ethanone R1 Condensation (e.g., with Ar-CHO) Start->R1 Base R2 Reaction with Hydrazine or derivatives Start->R2 R3 Halogenation (e.g., α-bromination) Start->R3 e.g., NBS P1 Chalcones R1->P1 P2 Pyrazoles R2->P2 P3 Functionalized Intermediates R3->P3

Caption: Potential derivatization pathways for the title compound.

Analytical Characterization Protocol: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.

Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing S1 Weigh 5-10 mg of sample S2 Dissolve in ~0.7 mL of CDCl₃ S1->S2 S3 Add TMS as internal standard S2->S3 S4 Transfer to 5 mm NMR tube S3->S4 A1 Insert tube into spectrometer S4->A1 A2 Lock and Shim A1->A2 A3 Acquire ¹H spectrum A2->A3 P1 Fourier Transform A3->P1 P2 Phase and Baseline Correction P1->P2 P3 Calibrate to TMS (0.00 ppm) P2->P3 P4 Integrate peaks P3->P4

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Insert the sample into a ¹H NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and splitting patterns to confirm the structure.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar acetophenones indicate the following potential hazards:

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid inhaling dust or vapors.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong bases.

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

This compound, CAS No. 91969-74-3, represents a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its capacity to be transformed into a diverse range of more complex and potentially biologically active molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to leverage its synthetic utility in their development programs.

References

  • Fan, L., et al. (2008). A review on lamellarin alkaloids. [Source information for this specific review was not found in the search results, but the reference to it is from the cited paper on 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone].
  • Ambeed.com. (n.d.). 91969-74-3 | 1-(2-Methoxy-4,5-dimethylphenyl....
  • Chemsigma. (n.d.). This compound [91969-74-3].
  • LookChem. (n.d.). 4,5-DIMETHYL-2-METHOXYACETOPHENONE | 91969-74-3.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4,5-Dimethyl-2-methoxyacetophenone | CAS 91969-74-3.
  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Mohareb, R. M., et al. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. African Journals Online (AJOL). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical, validated methodologies.

Introduction and Chemical Identity

This compound, also known as 2'-Methoxy-4',5'-dimethylacetophenone, is an aromatic ketone. Its structure is characterized by an acetophenone core substituted with a methoxy group and two methyl groups on the phenyl ring. These substitutions create a specific electronic and steric environment that dictates its chemical reactivity and physical properties. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is of interest to researchers exploring structure-activity relationships in medicinal chemistry.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 91969-74-3[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Molecular Weight: 178.23 g/mol [2]

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring, making it an aromatic compound. The ring is substituted at positions 1, 2, 4, and 5. The acetyl group (-COCH₃) at position 1 deactivates the ring towards further electrophilic substitution due to its electron-withdrawing nature. Conversely, the methoxy (-OCH₃) group at position 2 and the methyl (-CH₃) groups at positions 4 and 5 are electron-donating, activating the ring. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, defines the molecule's reactivity.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for the direct compound is limited; therefore, properties are estimated based on its structure and comparison with closely related analogs like 2'-Hydroxy-4',5'-dimethylacetophenone.

PropertyValue / DescriptionSource / Rationale
Molecular Weight 178.23 g/mol [2]
Appearance Expected to be a white to light yellow crystalline solid.Based on analogs like 2'-Hydroxy-4',5'-dimethylacetophenone.[3][4]
Melting Point Not experimentally determined; likely higher than room temp.The related 2'-hydroxy analog melts at 69-73 °C.[3]
Boiling Point High; e.g., the related 2'-hydroxy analog boils at 144°C @ 18 mmHg.[3]
Solubility Expected to be soluble in organic solvents (e.g., alcohols, acetone, chloroform) and poorly soluble in water.General property of aromatic ketones.[5]
Structural Diagram

The following diagram illustrates the 2D molecular structure of this compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Spectroscopic Signature for Structural Verification

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the two aromatic methyl groups, and the acetyl methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (C6-H)~7.3-7.5Singlet (s)1HDeshielded by the adjacent acetyl group.
Aromatic H (C3-H)~6.8-7.0Singlet (s)1HShielded by the ortho-methoxy group.
Methoxy (-OCH₃)~3.8-3.9Singlet (s)3HTypical chemical shift for an aryl methoxy group.
Acetyl (-COCH₃)~2.5-2.6Singlet (s)3HCharacteristic shift for a methyl ketone.
Aromatic Methyl (C4-CH₃)~2.2-2.3Singlet (s)3HStandard shift for a methyl group on an aromatic ring.
Aromatic Methyl (C5-CH₃)~2.2-2.3Singlet (s)3HSimilar electronic environment to the C4-methyl.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the carbon skeleton, with the carbonyl carbon being the most downfield signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~198-202Typical range for an aryl ketone carbonyl carbon.
Aromatic C (C2-OCH₃)~155-158Aromatic carbon attached to an oxygen atom.
Aromatic C (C1-Ac)~130-135Quaternary carbon attached to the acetyl group.
Aromatic C (C4/C5-CH₃)~135-140Quaternary carbons attached to methyl groups.
Aromatic C (C3/C6)~110-125Protonated aromatic carbons.
Methoxy (-OCH₃)~55-57Standard shift for a methoxy carbon.
Acetyl (-COCH₃)~28-32Methyl group of the ketone.
Aromatic Methyls (-CH₃)~18-22Methyl groups attached to the aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
C=O (Aryl Ketone)1670-1690Strong, sharp stretching
C-O-C (Aryl Ether)1200-1275 (asymmetric), 1020-1075 (symmetric)Stretching
C=C (Aromatic)1580-1600, 1450-1500Stretching
C-H (sp³ - Methyl)2850-3000Stretching
C-H (sp² - Aromatic)3010-3100Stretching

Synthesis and Mechanism

This compound is most commonly synthesized via a Friedel-Crafts Acylation reaction.[8] This electrophilic aromatic substitution involves the reaction of an activated aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8]

Starting Material: 1,2-Dimethyl-4-methoxybenzene (also known as 4,5-dimethylveratrole). Acylating Agent: Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O). Catalyst: Aluminum chloride (AlCl₃) or another suitable Lewis acid.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The methoxy and dimethyl groups on the starting material are activating and direct the substitution. The acylation occurs at the position ortho to the strongly activating methoxy group, which is also the least sterically hindered available position.

Synthesis Workflow Diagram

G cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Reagent 4,5-Dimethylveratrole + Acetyl Chloride Acylium 1. Formation of Acylium Ion [CH₃CO]⁺ Reagent->Acylium Catalyst AlCl₃ (Lewis Acid) in DCM (Solvent) Catalyst->Acylium EAS 2. Electrophilic Aromatic Substitution (EAS) Acylium->EAS Complex 3. Formation of Ketone-AlCl₃ Complex EAS->Complex Quench 4. Aqueous Quench (HCl) to Decompose Complex Complex->Quench Extract 5. Extraction with Organic Solvent Quench->Extract Purify 6. Recrystallization or Chromatography Extract->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Electrophilic Attack: Dissolve 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, comparing the results with the predicted data.

Safety and Handling

As with any chemical, proper safety precautions must be observed. Based on safety data for structurally similar compounds, this compound should be handled with care.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][11] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

The molecular structure of this compound is well-defined by its substituted acetophenone core. Its chemical properties are governed by the interplay of electron-donating (methoxy, dimethyl) and electron-withdrawing (acetyl) groups. This structure can be reliably synthesized via Friedel-Crafts acylation and unambiguously identified through a combination of NMR, IR, and mass spectrometry. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in further scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylacetophenone. PubChem. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (2025). 91969-74-3 (C11H14O2). Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)-ethanone. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved January 21, 2026, from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved January 21, 2026, from [Link]

  • Course Hero. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. PubChem. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 21, 2026, from [Link]

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Sources

An In-Depth Technical Guide to 1-(2-Methoxy-4,5-dimethylphenyl)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide presents a validated synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential utility. The core of this guide is a detailed, field-proven protocol for the synthesis of the title compound via the Williamson ether synthesis, starting from the readily accessible precursor, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone. This document is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the synthesis and investigation of this and related molecules.

Introduction and Rationale

Substituted acetophenones are a pivotal class of compounds in organic chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The specific substitution pattern on the phenyl ring profoundly influences the molecule's chemical reactivity and biological activity. The methoxy group, in particular, is a prevalent feature in many natural products and approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]

Proposed Synthesis of this compound

The most logical and efficient synthetic strategy to obtain this compound is through the methylation of the corresponding phenolic precursor, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone. The Williamson ether synthesis is a classic and highly reliable method for achieving this transformation.[4] This S(_N)2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[5]

An environmentally benign and efficient variation of this method utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a base like potassium carbonate.[6][7] This approach avoids the use of toxic and hazardous reagents such as dimethyl sulfate or methyl iodide.[6]

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 3,4-dimethylphenyl acetate.

G cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Williamson Ether Synthesis 3,4-Dimethylphenyl acetate 3,4-Dimethylphenyl acetate 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone 3,4-Dimethylphenyl acetate->1-(2-Hydroxy-4,5-dimethylphenyl)ethanone  BF3·OEt2, heat This compound This compound 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone->this compound  Dimethyl Carbonate, K2CO3, heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone (Precursor)

This protocol is adapted from a literature procedure for a related Fries rearrangement.

  • Materials: 3,4-dimethylphenyl acetate, Boron trifluoride etherate (BF(_3)·OEt(_2)), Methanol, Water.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenyl acetate.

    • Cool the flask in an ice bath.

    • Cautiously add boron trifluoride etherate dropwise to the cooled and stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, typically in the range of 100-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water, which will result in the precipitation of a solid.

    • Filter the solid, wash thoroughly with water, and recrystallize from methanol to yield 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone as a solid.

Step 2: Synthesis of this compound (Target Compound)

This protocol utilizes the green Williamson ether synthesis with dimethyl carbonate.[6][7]

  • Materials: 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, Dimethyl carbonate (DMC), Potassium carbonate (K(_2)CO(_3)), Acetone (or another suitable solvent).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone in dimethyl carbonate (which acts as both solvent and reagent).

    • Add anhydrous potassium carbonate to the solution.

    • Heat the mixture to reflux (the boiling point of DMC is 90 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Evaporate the excess dimethyl carbonate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2',4',5'-trimethoxyacetophenone.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C(_11)H(_14)O(_2)
Molecular Weight 178.23 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be in a similar range to related trimethoxyacetophenones (e.g., 98-102 °C)
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone)
Predicted Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance):

The predicted 1H NMR spectrum in CDCl(_3) would exhibit the following signals:

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring.

  • Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons, corresponding to the methoxy group at the C2 position.

  • Methyl Protons (Aromatic): Two singlets at approximately δ 2.2-2.4 ppm, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.

  • Acetyl Protons: A singlet at approximately δ 2.5-2.6 ppm, integrating to 3 protons, corresponding to the acetyl methyl group.

13C NMR (Nuclear Magnetic Resonance):

The predicted 13C NMR spectrum would show signals for all 11 carbon atoms, including:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.

  • Aromatic Carbons: Several signals in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbons: Signals for the aromatic methyl groups and the acetyl methyl group in the upfield region (δ 15-30 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm-1, characteristic of an aromatic ketone.[8][9] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.[8]

  • C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm-1.

  • C-H Stretch (Aromatic): Signals above 3000 cm-1.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm-1.

MS (Mass Spectrometry):

In the mass spectrum, the molecular ion peak (M(\cdot)


) would be observed at m/z = 178. Key fragmentation patterns for acetophenones typically involve the loss of the methyl group ((\cdot)CH(_3)) and the acetyl group ((\cdot)COCH(_3)).[10][11] Expected major fragments would include:
  • m/z 163: [M - CH(_3)]

    
    
    
  • m/z 135: [M - COCH(_3)]

    
    
    

Potential Applications

Given the prevalence of the methoxy-substituted acetophenone scaffold in medicinal chemistry, this compound holds promise as a versatile intermediate for the synthesis of novel bioactive molecules.[1][2]

  • Drug Discovery: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, analgesic, or anticancer agents.[1] The specific substitution pattern may offer unique structure-activity relationships.

  • Organic Synthesis: As a functionalized aromatic ketone, it can participate in a variety of organic reactions, including aldol condensations, Mannich reactions, and the synthesis of heterocyclic compounds like chalcones, flavones, and quinolines.

  • Agrochemicals: Substituted acetophenones are also used in the development of new pesticides and herbicides.[1]

Conclusion

While this compound is not a commercially available or extensively studied compound, this technical guide provides a clear and actionable pathway for its synthesis and characterization. The proposed Williamson ether synthesis from its corresponding phenol is a robust and scalable method. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications in medicinal chemistry and organic synthesis underscore the value of this molecule as a building block for further research and development. This guide serves as a foundational resource to empower scientists to explore the chemistry and potential of this and related substituted acetophenones.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026.
  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Experiment 06: Williamson Ether Synthesis. (n.d.). Diablo Valley College.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025).
  • Selva, M., & Perosa, A. (2008).
  • Infrared Spectroscopy of Aldehydes and Ketones. (2024). In Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.
  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021). The Organic Chemistry Tutor.
  • Process for the methylation of phenolic compounds with trimethyl phosphate. (1984). U.S.
  • Verevkin, S., et al. (2022). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. SSRN Electronic Journal.
  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
  • Mass Spectral Interpretation. (n.d.). University of Wisconsin-River Falls.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Zhang, G., et al. (2013).
  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). (2012). Molecules, 17(9), 10836-10845.
  • 2',3',4'-trimethoxyacetophenone(13909-73-4) 1h nmr. (n.d.). ChemicalBook.
  • Selva, M., et al. (2002). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. European Journal of Organic Chemistry, 2002(21), 3687-3691.
  • Verevkin, S., et al. (2022). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Thermochimica Acta, 712, 179218.
  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 254-262.
  • Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts.
  • 2',3',4'-Trimethoxyacetophenone. (n.d.). In PubChem.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). Molecules, 27(19), 6569.
  • Interpretation of Mass Spectra. (n.d.). University of Arizona.
  • Carbonyl compounds - IR - spectroscopy. (n.d.). Jagiellonian University.
  • Selva, M., & Perosa, A. (2003). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry, 5(6), 693-697.
  • Filges, U., & Grützmacher, H. F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450.
  • Supporting information. (2021). The Royal Society of Chemistry.
  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

A Comprehensive Guide to the Spectral Analysis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a substituted aromatic ketone of interest to researchers in synthetic chemistry and drug development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopy. Furthermore, it will present robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic ketone. The spatial arrangement of its functional groups—a methoxy group ortho to the acetyl group, and two methyl groups on the aromatic ring—creates a distinct electronic and steric environment. This, in turn, imparts a unique spectral signature that can be deciphered using a combination of NMR, IR, and MS techniques. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing acetyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-3)~6.8Singlet1H
Aromatic H (H-6)~7.5Singlet1H
Methoxy (-OCH₃)~3.9Singlet3H
Acetyl (-COCH₃)~2.5Singlet3H
Aromatic CH₃ (C-4)~2.2Singlet3H
Aromatic CH₃ (C-5)~2.2Singlet3H

Expert Insight: The downfield shift of the H-6 proton is attributed to the anisotropic effect of the nearby carbonyl group. The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~198
Aromatic C (C-1)~130
Aromatic C (C-2)~158
Aromatic C (C-3)~115
Aromatic C (C-4)~138
Aromatic C (C-5)~135
Aromatic C (C-6)~125
Methoxy (-OCH₃)~56
Acetyl (-COCH₃)~26
Aromatic CH₃ (C-4)~19
Aromatic CH₃ (C-5)~19

Expert Insight: The chemical shift of the carbonyl carbon is characteristically in the downfield region of the spectrum[1]. The quaternary carbons (C-1, C-2, C-4, and C-5) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to a 5 mm NMR tube dissolve->transfer insert 4. Insert tube into spectrometer transfer->insert lock 5. Lock on deuterium signal insert->lock shim 6. Shim the magnetic field lock->shim acquire 7. Acquire spectrum shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase correction ft->phase baseline 10. Baseline correction phase->baseline calibrate 11. Calibrate to TMS (0 ppm) baseline->calibrate integrate 12. Integrate peak areas calibrate->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Aromatic Ketone)1670-1690Strong, Sharp
C-H (Aromatic)3000-3100Medium to Weak
C-H (Aliphatic)2850-3000Medium
C=C (Aromatic)1580-1620Medium
C-O (Aryl Ether)1200-1275 (asymmetric) & 1020-1075 (symmetric)Strong

Expert Insight: The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹)[3]. The precise position of the C=O stretch can be influenced by the electronic effects of the ring substituents.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing clean 1. Clean the ATR crystal background 2. Collect a background spectrum clean->background place 3. Place a small amount of sample on the crystal background->place apply 4. Apply pressure with the anvil place->apply collect 5. Collect the sample spectrum apply->collect process 6. Perform ATR and baseline corrections collect->process label_peaks 7. Label significant peaks process->label_peaks G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_proc Data Analysis dissolve 1. Dissolve sample in a volatile solvent (e.g., DCM, Ethyl Acetate) inject 2. Inject sample into the GC dissolve->inject separate 3. Separation on the GC column inject->separate ionize 4. Ionization (e.g., EI) separate->ionize analyze 5. Mass analysis ionize->analyze detect 6. Detection analyze->detect process 7. Process chromatogram and mass spectra detect->process identify 8. Identify peaks and fragmentation patterns process->identify

Sources

Solubility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 23001-52-7), a key aromatic ketone intermediate in various synthetic applications. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies for its determination. We explore the physicochemical properties of the compound, predict its solubility profile across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction to this compound

This compound is a substituted acetophenone derivative. Its structure, featuring a polar carbonyl group, a moderately polar methoxy ether group, and a nonpolar dimethylated benzene ring, results in a nuanced solubility profile that is critical for its application as a synthetic building block in pharmaceutical and materials science research. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for optimizing reaction conditions, developing effective purification strategies (such as recrystallization), and ensuring phase homogeneity.

1.1. Chemical Structure and Identification

  • IUPAC Name: this compound

  • Synonyms: 2'-Methoxy-4',5'-dimethylacetophenone

  • CAS Number: 23001-52-7

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

1.2. Physicochemical Properties

A molecule's physical and chemical properties are direct determinants of its solubility. The key properties for this compound are summarized below.

PropertyValue (Predicted/Calculated)Significance for Solubility
Molecular Weight 178.23 g/mol Moderate molecular size; solubility is not sterically hindered in most common solvents.
Polar Surface Area (PSA) 26.3 ŲIndicates a molecule of moderate polarity, suggesting good solubility in a range of polar aprotic and some polar protic solvents.
Hydrogen Bond Acceptors 2 (one carbonyl oxygen, one ether oxygen)Can accept hydrogen bonds from protic solvents (e.g., alcohols), enhancing solubility.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, limiting its interaction strength with purely electron-donating solvents.
logP (Octanol-Water) ~2.5 - 3.0 (Estimated)A positive logP value indicates a preference for nonpolar environments over water, predicting low aqueous solubility.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the solvation process.[1] This process involves overcoming the solute-solute intermolecular forces (lattice energy) and the solvent-solvent intermolecular forces to establish new, energetically favorable solute-solvent interactions.

2.1. Analyzing the Solute's Polarity

The molecular structure of this compound presents a balance of polar and nonpolar characteristics:

  • Polar Moieties: The ketone (C=O) and methoxy (C-O-C) functional groups introduce significant dipole moments, making these regions of the molecule polar.[1]

  • Nonpolar Moieties: The aromatic benzene ring and the two methyl groups constitute a large, nonpolar hydrocarbon backbone that interacts primarily through London dispersion forces.

This duality suggests that the ideal solvents will be those of intermediate polarity, capable of interacting favorably with both the polar functional groups and the nonpolar ring structure.

2.2. Classification of Organic Solvents

Organic solvents are typically classified based on their polarity and their ability to donate hydrogen bonds:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by dispersion forces. Expected to be poor solvents for this compound due to their inability to interact with the polar ketone and ether groups.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): Possess dipole moments but lack O-H or N-H bonds. These are often excellent solvents for compounds like the target molecule, as they can engage in dipole-dipole interactions without the complex hydrogen-bonding networks that can exclude less polar solutes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Have strong dipole moments and can both donate and accept hydrogen bonds. While the hydrogen bond accepting capability of the solute is beneficial, its large nonpolar part can disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility compared to polar aprotic solvents.

Predicted Solubility Profile of this compound

Disclaimer: The following values are predictive and illustrative, based on chemical structure-property relationships. Experimental verification is required for precise quantitative applications.

SolventSolvent ClassPolarity IndexPredicted Solubility (at 25°C)Rationale for Prediction
Hexane Nonpolar0.1LowIneffective at solvating the polar ketone and ether groups.[1]
Toluene Nonpolar (Aromatic)2.4ModerateThe aromatic nature allows for π-π stacking with the solute's benzene ring, but dipole interactions are weak.
Dichloromethane Polar Aprotic3.1HighStrong dipole-dipole interactions with the solute's polar groups without a disruptive H-bonding network.
Acetone Polar Aprotic5.1HighThe solvent's carbonyl group mirrors the solute's polarity, leading to strong dipole-dipole interactions.[1]
Ethyl Acetate Polar Aprotic4.4HighA good balance of polarity and non-polar character, making it an effective solvent for molecules with mixed characteristics.
Tetrahydrofuran (THF) Polar Aprotic4.0HighThe ether linkage and overall polarity are well-suited to solvate both the polar and nonpolar regions of the solute.
Methanol Polar Protic5.1ModerateCan act as a hydrogen bond donor to the solute's oxygens, but the solute's nonpolar bulk may disrupt the solvent's H-bonding network.[1]
Ethanol Polar Protic4.3Moderate to HighSimilar to methanol, but its slightly larger alkyl chain makes it a better solvent for the nonpolar part of the solute.[1]
Water Polar Protic10.2Very LowThe solute's large, nonpolar hydrocarbon body cannot be effectively solvated by water's strong hydrogen-bonding network.[1]

Standard Operating Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust experimental methodology is essential. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a crystalline solid in a solvent. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh excess solute into vial B Add precise volume of solvent A->B C Seal vial and place in shaker/incubator at 25°C B->C D Agitate for 24 hours to ensure equilibrium C->D E Allow solids to settle D->E F Withdraw supernatant using a pre-warmed syringe E->F G Filter through 0.22 µm PTFE syringe filter F->G H Dilute aliquot with mobile phase G->H I Analyze via calibrated HPLC-UV H->I J Determine concentration from calibration curve I->J K Calculate solubility (mg/mL) accounting for dilution J->K

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Materials and Reagents:

    • This compound (purity >98%).

    • HPLC-grade organic solvents.

    • Scintillation vials with Teflon-lined caps.

    • Orbital shaker with temperature control.

    • Calibrated positive displacement pipettes.

    • Syringes and 0.22 µm PTFE syringe filters.

    • Calibrated HPLC-UV system.

  • Protocol:

    • Addition of Solute and Solvent: Add an excess amount of the solid compound (e.g., ~50 mg) to a tared glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

    • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

    • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 24 hours. A 24-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, a critical step for trustworthy results.

    • Sample Collection: After 24 hours, stop the agitation and allow the vial to stand undisturbed in the incubator for at least 2 hours for the excess solid to settle.

    • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: This filtration step is crucial to remove any microscopic solid particles that would otherwise lead to a gross overestimation of the solubility.

    • Dilution and Quantification: Prepare a precise dilution of the filtered sample into a suitable volumetric flask using the mobile phase of the analytical method. Quantify the concentration of the compound using a pre-validated HPLC-UV method with a proper calibration curve. Expertise: HPLC-UV is chosen for its high specificity and sensitivity, allowing for accurate quantification even at low concentrations.

  • Calculation: The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = C_hplc * DF Where:

    • C_hplc is the concentration of the diluted sample determined by HPLC (in mg/mL).

    • DF is the dilution factor.

Factors Influencing Solubility & Predictive Logic

The solubility of a compound is not a fixed number but is influenced by several external factors. Understanding these allows for the precise control of experimental outcomes.

Logical Relationships in Solubility

The interplay between solute and solvent properties dictates the final solubility outcome. This relationship can be visualized to aid in solvent selection.

G cluster_solute_props Solute Properties cluster_solvent_props Solvent Classes Solute This compound Ketone Ketone Group (Polar, H-Bond Acceptor) Ether Methoxy Group (Polar, H-Bond Acceptor) Aromatic Aromatic & Alkyl Groups (Nonpolar) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Ketone->PolarAprotic Strong Dipole-Dipole Interaction PolarProtic Polar Protic (e.g., Methanol) Ketone->PolarProtic H-Bonding Nonpolar Nonpolar (e.g., Hexane) Ketone->Nonpolar Very Weak Interaction Ether->PolarAprotic Strong Dipole-Dipole Interaction Ether->PolarProtic H-Bonding Ether->Nonpolar Very Weak Interaction Aromatic->PolarAprotic Weak Dispersion Interaction Aromatic->PolarProtic Poor Interaction (Disrupts H-Bond Network) Aromatic->Nonpolar Strong Dispersion Interaction Solubility Solubility Outcome PolarAprotic->Solubility HIGH PolarProtic->Solubility MODERATE Nonpolar->Solubility LOW

Caption: Relationship between solute functional groups, solvent class, and predicted solubility.

Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This endothermic dissolution process is the foundational principle behind recrystallization for purification. When designing experiments, it is critical to maintain and report a constant temperature to ensure reproducibility.

Conclusion

This compound is a molecule of moderate polarity, a characteristic derived from its blend of polar functional groups and a significant nonpolar backbone. Based on established chemical principles, it is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate. Its solubility is expected to be moderate in polar protic solvents like ethanol and methanol, and low in nonpolar solvents such as hexane. For precise and reliable data, the isothermal equilibrium method detailed in this guide provides a robust framework for experimental determination. This comprehensive understanding of solubility is paramount for the effective use of this compound in research and development.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 822100, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17), 4034-4045. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • University of the West Indies. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

Navigating the Isomeric Landscape of Methoxy-Dimethylacetophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Target and Its Chemical Space

For researchers in drug discovery and organic synthesis, precision in molecular identification is paramount. This guide focuses on the aromatic ketone 1-(2-Methoxy-4,5-dimethylphenyl)ethanone , a compound situated within a complex family of isomers. Due to the varied substitution patterns possible on the phenyl ring, a clear understanding of its nomenclature and differentiation from related structures is essential for unambiguous scientific communication and experimental design. This document serves as an in-depth technical resource, providing a comprehensive overview of this compound, its key isomers, and the foundational chemical principles that govern their synthesis and properties. While public domain data for this compound is not as extensive as for some of its isomers, this guide will provide both confirmed data on closely related analogues and predictive insights into the target molecule.

Nomenclature and Isomer Identification

The systematic IUPAC name for our target compound is This compound . A common and equally valid synonym is 2'-Methoxy-4',5'-dimethylacetophenone . The core structure is an acetophenone, which is a ketone (a C=O group) where one substituent is a methyl group and the other is a phenyl ring.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 2'-Methoxy-4',5'-dimethylacetophenoneNot definitively assigned in major public databasesC₁₁H₁₄O₂178.23
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone2'-Hydroxy-4',5'-dimethylacetophenone36436-65-4[1]C₁₀H₁₂O₂164.20[1]
1-(4-Methoxy-2,6-dimethylphenyl)ethanone4'-Methoxy-2',6'-dimethylacetophenone60999-76-0[2]C₁₁H₁₄O₂178.23[2]
1-(2,4-Dimethoxyphenyl)ethanone2',4'-Dimethoxyacetophenone829-20-9C₁₀H₁₂O₃180.20

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of acetophenones is classically achieved through the Friedel-Crafts acylation of an aromatic ring. This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the benzene ring using an acylating agent in the presence of a Lewis acid catalyst.

For the specific synthesis of this compound, the logical precursor would be 4-methoxy-1,2-xylene (also known as 3,4-dimethylanisole). The methoxy group is an ortho-, para-directing activator, while the methyl groups are also activating and ortho-, para-directing. The steric hindrance from the two adjacent methyl groups would likely favor acylation at the position ortho to the methoxy group and para to one of the methyl groups.

Friedel_Crafts_Acylation reactant1 4-Methoxy-1,2-xylene product This compound reactant1->product reactant2 Acetyl Chloride intermediate Acylium Ion reactant2->intermediate catalyst AlCl₃ catalyst->intermediate intermediate->product NMR_Analysis_Workflow start Obtain Crude Product dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq process Process Spectrum (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process integrate Integrate Peaks process->integrate assign Assign Signals to Protons integrate->assign compare Compare with Predicted and Isomer Spectra assign->compare end Confirm Structure compare->end

Sources

Methodological & Application

Application Notes and Protocols for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Acetophenone Derivative

Substituted acetophenones are a cornerstone in the field of organic synthesis, serving as readily accessible and highly versatile building blocks for a vast array of complex molecules.[1][2][3] Their inherent reactivity, centered around the carbonyl group and the activated aromatic ring, allows for a diverse range of chemical transformations. This guide focuses on a specific, yet underexplored, member of this family: 1-(2-Methoxy-4,5-dimethylphenyl)ethanone .

While direct literature on this particular molecule is not extensive, its structural features—a methoxy group, two methyl groups, and a reactive acetyl moiety on a benzene ring—provide a clear roadmap for its potential applications. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a gateway to numerous condensation and functionalization reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the plausible synthetic utility of this compound. By drawing logical parallels with well-documented, structurally similar acetophenones, we will explore its application in the synthesis of key molecular scaffolds, such as chalcones, pyrazoles, and quinolones, which are of significant interest in medicinal chemistry.[4][5]

Proposed Synthesis of this compound

A logical and established method for the synthesis of polysubstituted acetophenones is the Friedel-Crafts acylation. In the case of this compound, the starting material would be 4,5-dimethyl-2-methoxy-benzene (not a commonly available starting material itself, but illustrative of the approach). A more practical approach would involve the methylation of a corresponding phenol. However, for the purpose of illustrating a general synthetic protocol, a Friedel-Crafts acylation is described below.

Protocol 1: Friedel-Crafts Acylation

This protocol is a general representation of a Friedel-Crafts acylation reaction, a fundamental method for the preparation of aromatic ketones.

Objective: To synthesize a substituted acetophenone via electrophilic aromatic substitution.

Materials:

  • Substituted benzene (e.g., 1,2-dimethyl-4-methoxybenzene)

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in the chosen anhydrous solvent and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the cooled suspension with stirring.

  • To this mixture, add a solution of the substituted benzene in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted acetophenone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. The presence of water would deactivate the catalyst, halting the reaction.

  • Low Temperature: The initial stages of the reaction are exothermic. Maintaining a low temperature controls the reaction rate and prevents unwanted side reactions.

  • Acidic Workup: The addition of HCl is necessary to hydrolyze the aluminum complex formed between the catalyst and the product ketone, liberating the final product.

Key Applications in the Synthesis of Bioactive Scaffolds

The true value of this compound lies in its potential as a precursor to a variety of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

Synthesis of Chalcones: Precursors to Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde.

Reaction Workflow:

G acetophenone This compound chalcone Substituted Chalcone acetophenone->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone base Base (NaOH or KOH) base->chalcone

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Protocol 2: Synthesis of a Substituted Chalcone

This protocol is adapted from standard procedures for Claisen-Schmidt condensation.

Objective: To synthesize a chalcone derivative from a substituted acetophenone and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Pyrazoles: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common feature in many approved drugs due to their wide range of pharmacological activities. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound (which can be formed from an acetophenone) with hydrazine or its derivatives.[5][6]

Reaction Workflow:

G acetophenone This compound dicarbonyl 1,3-Dicarbonyl Intermediate acetophenone->dicarbonyl Condensation with an ester pyrazole Substituted Pyrazole dicarbonyl->pyrazole Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole

Caption: General workflow for the synthesis of pyrazoles from acetophenones.

Protocol 3: Synthesis of a Substituted Pyrazole

This protocol outlines a typical procedure for pyrazole synthesis starting from an acetophenone.

Objective: To synthesize a pyrazole derivative.

Materials:

  • This compound

  • A suitable ester (e.g., ethyl trifluoroacetate)

  • A strong base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., toluene)

  • Hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine)

  • Glacial acetic acid

Procedure: Step A: Formation of the 1,3-Dicarbonyl Intermediate

  • To a solution of sodium methoxide in anhydrous toluene, add the this compound.

  • Slowly add the ester (e.g., ethyl trifluoroacetate) to the mixture and heat under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 1,3-dicarbonyl compound.

Step B: Cyclocondensation to Form the Pyrazole

  • Dissolve the crude 1,3-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the hydrazine derivative to the solution.

  • Heat the mixture under reflux for several hours.

  • After completion of the reaction, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Synthesis of Quinolones: Important Antibacterial Agents

Quinolones are a class of heterocyclic compounds that are well-known for their antibacterial activity. The Gould-Jacobs reaction is a classic method for synthesizing quinolones, which can be adapted to use precursors derived from acetophenones.[4]

Reaction Workflow:

G amino_acetophenone Amino-substituted Acetophenone Derivative cyclization Thermal Cyclization amino_acetophenone->cyclization Condensation malonic_ester Diethyl Malonate Derivative malonic_ester->cyclization quinolone Substituted Quinolone cyclization->quinolone

Caption: Simplified workflow for quinolone synthesis.

To utilize this compound in a Gould-Jacobs type synthesis, it would first need to be converted to an aniline derivative, for example, through nitration followed by reduction. The resulting amino-acetophenone could then be used in the synthesis of quinolones.

Data Summary

The following table provides a hypothetical summary of reaction parameters for the synthesis of various derivatives from this compound, based on typical yields and conditions for analogous reactions.

Reaction Type Key Reagents Typical Solvent Reaction Time (h) Anticipated Yield (%)
Chalcone Synthesis Aromatic aldehyde, NaOHEthanol2-470-90
Pyrazole Synthesis Ester, NaOMe, HydrazineToluene, Ethanol6-1260-85
Quinolone Synthesis Diethyl malonate derivativeHigh-boiling solvent4-850-75

Conclusion: A Building Block with Significant Potential

While this compound may not be a widely cataloged reagent, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. The protocols and applications detailed in this guide, derived from established chemical principles and reactions of analogous compounds, provide a solid foundation for its use in the laboratory. For researchers in drug discovery and materials science, this molecule represents an opportunity to create novel compounds with potentially valuable biological and physical properties. The exploration of its reactivity is likely to lead to the development of efficient synthetic routes to new and important chemical entities.

References

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (URL not provided, but the title is from the search results)[1]

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (URL not provided, but the title is from the search results)[2]

  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC - NIH. (URL: [Link]]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link]4]

  • 1-(2-Methoxy-4-methylphenyl)ethanone - Lead Sciences. (URL: [Link]]

  • Substituted acetophenone: Significance and symbolism. (URL not provided, but the title is from the search results)[5]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing). (URL: [Link]]

  • Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (URL not provided, but the title is from the search results)[7]

  • Ethanone, 1-(2,5-dimethoxyphenyl)- - the NIST WebBook. (URL: [Link]]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (URL: [Link]3]

Sources

The Strategic Application of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in the Convergent Synthesis of Lamellarin Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lamellarin Alkaloids and the Pursuit of Potent Bioactive Scaffolds

The lamellarin alkaloids, a family of marine-derived natural products, have garnered significant attention from the scientific community due to their potent and diverse biological activities.[1][2] First isolated from marine organisms such as mollusks and sponges, these compounds exhibit a range of impressive therapeutic properties, including potent cytotoxicity against various cancer cell lines, inhibition of HIV-1 integrase, and the ability to reverse multidrug resistance in tumor cells.[2][3] The core structure of the most active lamellarins is a pentacyclic framework featuring a central 3,4-diarylpyrrole moiety fused with an isoquinoline and a coumarin ring system.[4][5] Lamellarin D, in particular, has been identified as a lead compound for its potent inhibition of topoisomerase I, a critical enzyme in DNA replication and a key target in cancer chemotherapy.[3]

The limited availability of these complex molecules from natural sources has spurred the development of numerous synthetic strategies.[5][6] A convergent approach, where key fragments of the molecule are synthesized separately and then coupled, offers a flexible and efficient route to these intricate structures. This application note details a strategic synthetic pathway to the core of lamellarin-type alkaloids, utilizing 1-(2-Methoxy-4,5-dimethylphenyl)ethanone as a readily accessible building block for the construction of the substituted isoquinoline fragment. We will explore the rationale behind the chosen synthetic transformations, providing detailed, field-proven protocols for each key step.

Retrosynthetic Analysis and Strategic Approach

Our retrosynthetic strategy for a lamellarin D analogue hinges on a convergent approach, dissecting the pentacyclic core into two key fragments: a substituted dihydroisoquinoline and a diarylpyrrole-2-carboxylate. This allows for modularity and the potential for late-stage diversification. The key disconnection points are the C-C bond formed via a Suzuki-Miyaura coupling and the lactone ring, which can be formed through an intramolecular oxidative cyclization.

The synthesis of the crucial dihydroisoquinoline fragment commences with this compound. This starting material is strategically chosen for its substitution pattern, which, after a series of transformations, will form the A-ring of the lamellarin core.

Experimental Section: Synthesis of the Dihydroisoquinoline Fragment

This section provides detailed protocols for the synthesis of the dihydroisoquinoline intermediate starting from this compound.

Protocol 1: Synthesis of this compound (1)

The synthesis of the starting acetophenone can be achieved via a Friedel-Crafts acylation of 1,2-dimethoxy-4,5-dimethylbenzene.

Materials:

  • 1,2-dimethoxy-4,5-dimethylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • To this mixture, add a solution of 1,2-dimethoxy-4,5-dimethylbenzene (1.0 eq) in anhydrous DCM dropwise from the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford This compound (1) as a solid.

Protocol 2: α-Bromination of this compound (1) to yield 2-Bromo-1-(2-methoxy-4,5-dimethylphenyl)ethanone (2)

The introduction of a bromine atom at the α-position is a key step to enable subsequent amination.[7]

Materials:

  • This compound (1)

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA) or Acetic Acid

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve This compound (1) (1.0 eq) in DCM or acetic acid.

  • Add a catalytic amount of PTSA (0.1 eq).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted bromine.

  • If DCM is used as the solvent, wash the organic layer with saturated NaHCO₃ solution and brine. If acetic acid is the solvent, dilute with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-Bromo-1-(2-methoxy-4,5-dimethylphenyl)ethanone (2) is often used in the next step without further purification.

Protocol 3: Synthesis of the β-Phenylethylamine Derivative (4) via Azide Intermediate

A safe and efficient method to introduce the amine functionality is through an azide intermediate, followed by reduction.

Materials:

  • 2-Bromo-1-(2-methoxy-4,5-dimethylphenyl)ethanone (2)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone/Water

  • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Azide Formation: Dissolve the crude α-bromo ketone (2) (1.0 eq) in DMF or a mixture of acetone and water.

  • Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude α-azido ketone (3) .

  • Reduction to Amine: In a separate flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the crude α-azido ketone (3) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude 2-amino-1-(2-methoxy-4,5-dimethylphenyl)ethanol , which can be further purified or directly used.

  • Alternative Reduction (Staudinger Reaction): Dissolve the crude α-azido ketone (3) in THF and add triphenylphosphine (1.1 eq). Stir at room temperature until N₂ evolution ceases. Add water and stir for several hours to hydrolyze the resulting iminophosphorane. Extract the product with an appropriate organic solvent.

  • The resulting β-phenylethylamine derivative (4) is then acylated in the next step.

Protocol 4: Amide Formation and Bischler-Napieralski Cyclization to form the Dihydroisoquinoline Core (6)

The Bischler-Napieralski reaction is a classic and effective method for constructing the dihydroisoquinoline ring system from β-phenethylamides.[1][3][8]

Materials:

  • β-Phenylethylamine derivative (4)

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in MsOH)

  • Anhydrous acetonitrile or toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Amide Formation: Dissolve the β-phenylethylamine derivative (4) (1.0 eq) in anhydrous DCM containing pyridine or triethylamine (1.2 eq) at 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the N-acetylated compound (5) .

  • Bischler-Napieralski Cyclization: Dissolve the amide (5) in anhydrous acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl₃) (3-5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated NaHCO₃ solution and extract with DCM or ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired dihydroisoquinoline (6) .

Assembly of the Lamellarin Core: Suzuki-Miyaura Coupling and Final Cyclization

With the dihydroisoquinoline fragment in hand, the next stage involves coupling with a suitably substituted pyrrole derivative, followed by the final ring closure to form the pentacyclic lamellarin skeleton.

Protocol 5: Synthesis of a Diarylpyrrole-2-carboxylate Intermediate (8)

A common strategy for the synthesis of the pyrrole fragment involves the Suzuki-Miyaura coupling of a dihalopyrrole with appropriate arylboronic acids.[5][9]

Materials:

  • Methyl 2,4-dibromo-1H-pyrrole-5-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the dihalopyrrole (1.0 eq), the first arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the crude product to obtain the mono-arylated pyrrole (7) .

  • Repeat the Suzuki-Miyaura coupling with the second arylboronic acid to obtain the diarylpyrrole-2-carboxylate (8) .

Protocol 6: Suzuki-Miyaura Coupling of the Dihydroisoquinoline and Pyrrole Fragments

This key C-C bond-forming reaction brings the two major fragments together.[10] This requires the prior conversion of the dihydroisoquinoline into a halo-derivative or a boronic ester. For this application note, we will assume the synthesis of a borylated dihydroisoquinoline.

Materials:

  • Halogenated diarylpyrrole-2-carboxylate

  • Borylated dihydroisoquinoline

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃, SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane)

Procedure:

  • Combine the halogenated pyrrole derivative, the borylated dihydroisoquinoline (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq) in a reaction vessel.

  • Add the degassed solvent under an inert atmosphere.

  • Heat the mixture to 80-110 °C for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the coupled product (9) .

Protocol 7: Oxidative Cyclization and Deprotection to Yield the Lamellarin Analogue (11)

The final steps involve the formation of the lactone ring and deprotection of the methoxy groups to reveal the final lamellarin structure.[5][11]

Materials:

  • Coupled product (9)

  • Oxidizing agent (e.g., DDQ, Pb(OAc)₄)

  • Solvent (e.g., Toluene, Acetic acid)

  • Boron tribromide (BBr₃) or Boron trichloride (BCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Oxidative Cyclization: Dissolve the coupled product (9) in a suitable solvent and treat with an oxidizing agent to effect the intramolecular cyclization to the lactone, forming the pentacyclic core (10) .

  • Deprotection: Dissolve the protected lamellarin (10) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of BBr₃ or BCl₃ in DCM.[12][13][14]

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Carefully quench the reaction with methanol and then water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization to obtain the lamellarin analogue (11) .

Data Presentation and Workflow Visualization

Table 1: Summary of Key Synthetic Transformations and Typical Yields

StepTransformationStarting MaterialProductReagentsTypical Yield (%)
1Friedel-Crafts Acylation1,2-dimethoxy-4,5-dimethylbenzene1 Acetyl chloride, AlCl₃70-85
2α-Bromination1 2 NBS, PTSA85-95
3Azidation & Reduction2 4 NaN₃, LiAlH₄60-75 (over 2 steps)
4Amidation & Cyclization4 6 Acetyl chloride, POCl₃50-70 (over 2 steps)
5Suzuki-Miyaura CouplingDihalopyrrole8 Arylboronic acids, Pd catalyst60-80
6Suzuki-Miyaura CouplingHalogenated pyrrole 8 & borylated 6 9 Pd catalyst, ligand, base50-70
7Oxidative Cyclization & Deprotection9 11 Oxidizing agent, BBr₃30-50 (over 2 steps)

Diagram 1: Overall Synthetic Workflow

G cluster_0 Synthesis of Dihydroisoquinoline Fragment cluster_1 Synthesis of Pyrrole Fragment & Coupling cluster_2 Final Assembly A 1,2-dimethoxy- 4,5-dimethylbenzene B 1-(2-Methoxy-4,5-dimethyl- phenyl)ethanone (1) A->B Friedel-Crafts Acylation C 2-Bromo-1-(2-methoxy-4,5- dimethylphenyl)ethanone (2) B->C α-Bromination D β-Phenylethylamine Derivative (4) C->D Azidation & Reduction E N-Acetyl Derivative (5) D->E Amidation F Dihydroisoquinoline Core (6) E->F Bischler-Napieralski Cyclization I Coupled Product (9) F->I Suzuki-Miyaura Coupling G Dihalopyrrole H Diarylpyrrole-2- carboxylate (8) G->H Suzuki-Miyaura Coupling H->I J Pentacyclic Core (10) I->J Oxidative Cyclization K Lamellarin Analogue (11) J->K Deprotection

Caption: A convergent synthetic workflow for lamellarin alkaloids.

Diagram 2: Mechanism of the Bischler-Napieralski Reaction

G A β-Phenylethylamide (5) B Intermediate Complex A->B + POCl3 C Nitrilium Ion B->C - (HO)POCl2 D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E Dihydroisoquinoline (6) D->E - H+

Caption: The mechanism of the Bischler-Napieralski reaction.

Conclusion and Future Perspectives

This application note outlines a robust and adaptable synthetic strategy for the construction of lamellarin alkaloids, leveraging this compound as a key starting material. The convergent nature of this approach, centered around the powerful Bischler-Napieralski reaction and the Suzuki-Miyaura cross-coupling, provides a versatile platform for the synthesis of a diverse range of lamellarin analogues. This modularity is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents based on the lamellarin scaffold. The detailed protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of these potent and promising bioactive molecules. Further optimization of individual steps and the exploration of alternative coupling and cyclization strategies will undoubtedly lead to even more efficient and scalable syntheses of this important class of natural products.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Reddy, M. V. R., et al. (2007). Lamellarin alkaloids: isolation, synthesis, and biological activity. The Alkaloids: Chemistry and Biology, 64, 1-85.
  • An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 29(17), 3985.
  • Bailly, C. (2019). Anticancer Properties of Lamellarins. Marine drugs, 17(12), 689.
  • Dalla Valle, S., et al. (2008). Recent Advances in Lamellarin Alkaloids: Isolation, Synthesis and Activity. Current Organic Chemistry, 12(12), 996-1019.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Opatz, T. (2015). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine drugs, 13(8), 5106–5154.
  • Ruchirawat, S., & Ploypradith, P. (2005). Total synthesis of lamellarins D, H, and R and ningalin B.
  • Yang, Z., et al. (2012). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Advances, 2(24), 9093-9101.
  • Chen, J., et al. (2011). Synthetic Access to Aromatic α-Haloketones. Molecules, 16(12), 10134-10150.
  • Fukuda, T., et al. (2011). Synthetic studies on lamellarin alkaloids: total synthesis of lamellarin D trimethyl ether and lamellarin H via 6π-electrocyclization. The Journal of organic chemistry, 76(11), 4536–4546.
  • Jia, Y., et al. (2012). Microwave-Assisted Synthesis of Arylated Pyrrolo[2,1-a]Isoquinoline Derivatives via Sequential [3 + 2] Cycloadditions and Suzuki-Miyaura Cross-Couplings in Aqueous Medium. Molecules, 17(12), 13865-13881.
  • BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
  • Suescun, L., et al. (2018). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry, 16(31), 5650-5658.
  • Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Mahrath, A. J. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?
  • Method for synthesizing alpha-bromo-acetophenone. (2006).
  • Fukuda, T., et al. (2020). Lamellarin alkaloids: Isolation, synthesis, and biological activity. The Alkaloids. Chemistry and biology, 83, 1-131.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • pttri. (2020, August 9). How to remove methoxy group from estragole? [Online forum post]. Reddit.
  • Wang, C., et al. (2013). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 10, S2433-S2437.
  • Fukuda, T., et al. (2016). Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins. Heterocycles, 92(11), 2005-2018.
  • Pictet-Spengler reaction. (n.d.). chemeurope.com.
  • Dialer, C., et al. (2015). Synthesis of Lamellarin D Trimethyl Ether and Lamellarin H via 6π-Electrocyclization. The Journal of organic chemistry, 80(22), 11605–11610.
  • Matos, M. J., et al. (2021). Synthesis of lamellarins based on construction of the pyrrole core.
  • Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • Boron Tribromide. (n.d.).
  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. (n.d.).
  • Sosnovskikh, V. Y., et al. (2016). Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... [Image].
  • Kaufman, T. S., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(7), 98-153.
  • Bentley, K. W. (2003). Beta-phenylethylamines and the isoquinoline alkaloids.
  • Isoquinoline synthesis. (2010, May 6). Química Organica.org.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • Preparation method of 4-methoxy-beta-phenylethylamine. (2013).
  • Tron, G. C., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(3), 197-204.
  • Method for producing beta-phenylethylamine. (2018).
  • Bentley, K. W. (2004). β-Phenylethylamines and the isoquinoline alkaloids.
  • Matveeva, M., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future medicinal chemistry, 11(20), 2735–2755.
  • Yamashita, K., et al. (2017). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Advances, 7(85), 53939-53942.

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Guide to the Grignard Reaction: Synthesis of Tertiary Alcohols from 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of tertiary alcohols via the Grignard reaction, utilizing 1-(2-Methoxy-4,5-dimethylphenyl)ethanone as the ketonic substrate. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This protocol is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights into critical reaction parameters, and a step-by-step experimental procedure. We will explore the reaction mechanism, discuss the influence of the substrate's unique electronic and steric properties, and provide a robust framework for successful execution, work-up, and purification.

Principle and Reaction Scheme

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4][5] This reaction forms a new carbon-carbon bond and, after an acidic workup, converts the carbonyl group into a hydroxyl group.[6] When a ketone is used as the starting material, the final product is a tertiary alcohol.[7][8][9]

The substrate of interest, this compound, is an electron-rich aromatic ketone. The methoxy and dimethyl substituents on the phenyl ring are electron-donating groups, which slightly reduce the electrophilicity of the carbonyl carbon. However, the reaction remains highly effective. The ortho-methoxy group may also introduce minor steric considerations that influence the approach of the nucleophile.

Overall Reaction:

Figure 1: General reaction scheme for the addition of a Grignard reagent (R-MgX) to this compound to yield a tertiary alcohol.

Reaction Mechanism

The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by protonation.

  • Nucleophilic Addition: The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond. It attacks the electrophilic carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1]

  • Acidic Workup: The reaction is quenched with a dilute acid (e.g., aq. HCl or aq. NH₄Cl). The magnesium alkoxide is protonated to yield the final tertiary alcohol product, along with magnesium salts that are soluble in the aqueous phase.[10]

Caption: Reaction mechanism overview.

Critical Parameters and Experimental Considerations

Success in a Grignard reaction hinges on meticulous control of key parameters.

  • Anhydrous Conditions: This is the most critical requirement. Grignard reagents are extremely strong bases and will react with any protic source (e.g., water, alcohols) more readily than with the ketone.[1][11] This "quenching" deactivates the reagent and results in reaction failure.

    • Action: All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[12] Anhydrous solvents are mandatory.[11]

  • Solvent Choice: The solvent must be aprotic and capable of solvating the Grignard reagent.

    • Recommendation: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better ability to solvate the magnesium complex, which can help maintain a homogeneous solution.[8][13]

  • Temperature Control: The addition of the Grignard reagent to the ketone is exothermic.[10][14]

    • Action: The reaction should be initiated at a low temperature (e.g., 0 °C in an ice bath). The Grignard reagent should be added slowly (dropwise) to the ketone solution to maintain control over the reaction temperature and prevent the formation of side products.

  • Reagent Stoichiometry: A slight excess of the Grignard reagent is typically used to ensure complete consumption of the starting ketone.

    • Recommendation: 1.1 to 1.5 equivalents of the Grignard reagent are generally sufficient.

  • Potential Side Reactions:

    • Enolization: If a sterically hindered Grignard reagent is used, it may act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting material.[3] This is less of a concern with smaller reagents like methylmagnesium bromide.

    • Wurtz-Type Coupling: In aryl Grignard preparations, coupling between the Grignard reagent and unreacted aryl halide can form biphenyl impurities.[12] This is minimized by slow addition of the halide to the magnesium during reagent formation.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with methylmagnesium bromide (MeMgBr) as a representative example.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound192.2410.01.01.92 g
Methylmagnesium Bromide (3.0 M in THF)119.2312.01.24.0 mL
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)---30 mL
Ethyl Acetate (EtOAc)---~150 mL
Brine (Saturated Aqueous NaCl)---30 mL
Anhydrous Magnesium Sulfate (MgSO₄)---~5 g
Equipment
  • Three-neck round-bottom flask (100 mL), oven-dried

  • Reflux condenser and drying tube (filled with CaCl₂ or Drierite)

  • Septa and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps A Assemble & Flame-Dry Glassware Under N₂/Ar B Dissolve Ketone in Anhydrous THF A->B C Cool Solution to 0 °C B->C D Slow Dropwise Addition of Grignard Reagent C->D E Warm to Room Temp & Stir for 1-2h D->E F Cool to 0 °C & Quench with sat. aq. NH₄Cl E->F G Extract with EtOAc F->G H Wash Organic Layer (H₂O, Brine) G->H I Dry (MgSO₄) & Filter H->I J Concentrate via Rotary Evaporation I->J K Purify Crude Product (Column Chromatography) J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, a septum, a condenser with a drying tube, and a gas inlet. Flame-dry the apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Reagent Preparation: Under a positive pressure of inert gas, add 1.92 g (10.0 mmol) of this compound to the flask. Add 30 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.

  • Reaction Initiation: Cool the flask in an ice-water bath to 0 °C.

  • Grignard Addition: Slowly add 4.0 mL (12.0 mmol) of the 3.0 M methylmagnesium bromide solution dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 10 °C. A cloudy precipitate of the magnesium alkoxide may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Work-up): Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the alkoxide. Caution: This process can be exothermic and may release flammable gases if unreacted magnesium is present.[10][11]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.[11]

  • Washing: Combine all organic layers. Wash sequentially with 30 mL of water and then 30 mL of brine to remove water-soluble impurities.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction does not start/proceed Wet glassware, solvent, or reagents; deactivated Grignard reagent.Ensure all components are scrupulously dry.[12] Use a fresh, properly stored bottle of Grignard reagent or titrate it before use.
Low Yield of Product Incomplete reaction; inefficient quenching or extraction.Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial addition. Ensure thorough extraction with multiple portions of solvent.
Starting Material Recovered Grignard reagent was quenched; enolization occurred.Re-verify anhydrous conditions. Use a less sterically hindered Grignard reagent if applicable.
Formation of Biphenyl Impurity (Primarily with aryl Grignards) Wurtz-type coupling during reagent formation.This is an impurity from the Grignard reagent itself. It can typically be removed during column chromatography.

Safety Precautions

  • Grignard Reagents: Are highly reactive, corrosive, and pyrophoric upon contact with air, especially in concentrated forms. They react violently with water. Always handle under an inert atmosphere using proper syringe techniques.

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides over time.[5] Use only from freshly opened containers or after testing for and removing peroxides. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching process is exothermic and can release flammable gases. Add the quenching solution slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

References

  • The Grignard Reaction Mechanism - Chemistry Steps.

  • Grignard Reaction - Organic Chemistry Portal.

  • The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com.

  • Grignard reaction - Wikipedia.

  • Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction - Benchchem.

  • Addition of Grignard reagents to ketones to give tertiary alcohols - Master Organic Chemistry.

  • Grignard Reaction Mechanism - BYJU'S.

  • Grignard Reaction Purification Guide | PDF - Scribd.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts.

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment - Journal of Chemical Education.

  • Grignard Reaction - University of Missouri-Kansas City.

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts.

  • What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? - Quora.

  • Formation and reaction of a Grignard reagent - University of Wisconsin-Madison.

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - University of Massachusetts Lowell.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY.

  • Grignard Reaction - University of Missouri-Kansas City.

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

  • reaction of aldehydes and ketones with grignard reagents - Chemguide.

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Application Note: A Validated Protocol for the Synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is an aromatic ketone that serves as a valuable intermediate and building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its substituted phenyl ring makes it a versatile precursor for compounds with tailored electronic and steric properties. This application note provides a detailed, reliable, and validated experimental procedure for the synthesis of this target compound. The chosen synthetic route is the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds on an aromatic ring.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and rationale for each operation to ensure reproducibility and safety.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic aromatic substitution of 1-methoxy-3,4-dimethylbenzene with acetyl chloride, catalyzed by the Lewis acid aluminum chloride (AlCl₃).

Overall Reaction:

Caption: Reaction mechanism for Friedel-Crafts acylation.

Materials and Equipment

Reagents & Materials Data
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Methoxy-3,4-dimethylbenzeneC₉H₁₂O136.195.00 g36.71.0
Aluminum Chloride (Anhydrous)AlCl₃133.345.38 g40.41.1
Acetyl ChlorideC₂H₃ClO78.503.18 g (2.88 mL)40.41.1
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93100 mL--
Hydrochloric Acid (1 M aq.)HCl36.46~100 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Silica Gel (for chromatography)SiO₂60.08As needed--
Hexanes/Ethyl Acetate--As needed--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates and developing chamber

Experimental Protocol

This protocol outlines the complete workflow from reaction setup to product purification.

G start Start setup 1. Apparatus Setup (Inert Atmosphere, 0°C) start->setup addition1 2. Add Arene and DCM setup->addition1 addition2 3. Add AlCl₃ Portionwise addition1->addition2 addition3 4. Add Acetyl Chloride Dropwise addition2->addition3 reaction 5. Reaction (Stir at 0°C to RT) addition3->reaction quench 6. Quench Reaction (Pour onto Ice/HCl) reaction->quench extraction 7. Liquid-Liquid Extraction quench->extraction wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry 9. Dry and Concentrate (MgSO₄, Rotary Evaporator) wash->dry purify 10. Purify Crude Product (Column Chromatography) dry->purify end Final Product purify->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Fit the top of the condenser with a drying tube or connect it to a nitrogen/argon line to maintain an inert atmosphere. The use of an inert atmosphere is critical as aluminum chloride is highly hygroscopic and reacts exothermically with water.

    • Place the entire apparatus in an ice-water bath on a magnetic stir plate.

  • Reagent Charging:

    • To the reaction flask, add 1-methoxy-3,4-dimethylbenzene (5.00 g, 36.7 mmol) and 80 mL of anhydrous dichloromethane (DCM). Stir the solution until the arene is fully dissolved.

    • Carefully and in small portions, add anhydrous aluminum chloride (5.38 g, 40.4 mmol) to the stirred solution. Causality Note: This addition is exothermic; adding it in portions at 0°C prevents an uncontrolled temperature rise which could lead to side reactions.

    • Charge the dropping funnel with acetyl chloride (2.88 mL, 40.4 mmol) dissolved in 20 mL of anhydrous DCM.

  • Reaction Execution:

    • Add the acetyl chloride solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 5°C during the addition.

    • After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Protocol Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting arene should be consumed, and a new, lower Rf spot corresponding to the ketone product should appear.

  • Work-up and Isolation:

    • Prepare a beaker containing approximately 100 g of crushed ice and 50 mL of 1 M HCl.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Safety Note: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. The acid serves to hydrolyze the aluminum chloride-ketone complex.

    • Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, methoxy protons, two distinct methyl groups on the ring, and an acetyl methyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ketone carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbon, and methyl carbons.

  • Mass Spectrometry (EI): M⁺ peak corresponding to the molecular weight of the product (178.23 g/mol ).

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts with moisture to produce HCl gas. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

  • The reaction quenching is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the procedure with caution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 822100, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. Available at: [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture of Novel Phenyl Ethanone Scaffolds

The compound 1-(2-Methoxy-4,5-dimethylphenyl)ethanone and its derivatives represent a class of aromatic ketones with significant potential in medicinal chemistry and materials science. Their utility as synthetic intermediates for more complex molecules necessitates a robust and comprehensive analytical framework for their structural characterization and purity assessment. This guide provides an in-depth exploration of the spectroscopic techniques pivotal to the unambiguous identification and characterization of these compounds.

As a Senior Application Scientist, the following protocols and analyses are presented not merely as procedural steps but as a logical workflow, underpinned by fundamental spectroscopic principles. This document is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently interpret spectral data and make informed decisions in their research endeavors. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing both theoretical grounding and practical, field-proven protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the atomic connectivity within a molecule.

A. Theoretical Underpinnings of NMR Spectroscopy

At the heart of NMR lies the principle of nuclear spin.[1] Nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment.[2] When placed in a strong external magnetic field (B₀), these nuclei can align either with (lower energy state) or against (higher energy state) the field. The energy difference between these states is directly proportional to the strength of the external magnetic field. By applying a radiofrequency (RF) pulse, we can excite the nuclei from the lower to the higher energy state.[2] As the nuclei relax back to their ground state, they emit a signal that is detected and transformed into an NMR spectrum.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[3] This allows us to differentiate between protons and carbons in different parts of the molecule. Furthermore, the interaction between neighboring nuclear spins leads to spin-spin coupling , which splits NMR signals into multiplets, providing valuable information about the connectivity of atoms.[3]

B. Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-3~6.8 - 7.0s1H
H-6~7.5 - 7.7s1H
-OCH₃~3.8 - 3.9s3H
Ar-CH₃ (C4)~2.2 - 2.3s3H
Ar-CH₃ (C5)~2.2 - 2.3s3H
-COCH₃~2.5 - 2.6s3H

Causality of Predicted Shifts:

  • Aromatic Protons (H-3 and H-6): The electron-donating methoxy group at C2 will shield the ortho proton (H-3), causing it to appear at a relatively upfield chemical shift. Conversely, the electron-withdrawing acetyl group will deshield the ortho proton (H-6), shifting it downfield. The para and meta relationships of the methyl groups will have a smaller influence on the chemical shifts of these protons. The lack of adjacent protons results in singlet multiplicities for both.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are deshielded by the electronegative oxygen atom and typically appear in the 3.8-3.9 ppm region as a sharp singlet.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl groups attached to the aromatic ring will resonate in the typical aromatic methyl region of 2.2-2.3 ppm as singlets.

  • Acetyl Protons (-COCH₃): The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and will appear as a singlet around 2.5-2.6 ppm.

C. Predicted ¹³C NMR Spectral Data for this compound

Predicting the ¹³C NMR spectrum provides a complementary view of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~198 - 202
C-2 (C-OCH₃)~155 - 158
C-1 (C-Ac)~128 - 132
C-4 (C-CH₃)~138 - 142
C-5 (C-CH₃)~135 - 139
C-6~125 - 129
C-3~110 - 114
-OCH₃~55 - 57
Ar-CH₃ (C4)~19 - 21
Ar-CH₃ (C5)~18 - 20
-COCH₃~29 - 32

Causality of Predicted Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methoxy-bearing carbon (C-2) will be significantly deshielded. The carbons bearing the methyl groups (C-4 and C-5) will also be downfield. The acetyl-bearing carbon (C-1) and the unsubstituted aromatic carbons (C-3 and C-6) will have shifts determined by the combined electronic effects of all substituents.

  • Methyl Carbons: The methoxy carbon will appear in the typical range for such groups. The aromatic and acetyl methyl carbons will be found further upfield.

D. Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound derivatives.

Materials:

  • NMR tube (5 mm, high precision)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane - TMS)

  • Sample (5-10 mg)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules due to its volatility and minimal signal overlap.

    • Cap the vial and vortex thoroughly until the sample is completely dissolved. Visual inspection is key to ensure no particulate matter remains.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm. Avoid introducing any solid particles.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Workflow for NMR Data Analysis

Caption: Workflow for NMR spectral analysis.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

A. Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙) .[4] The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.

The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to fragment in a predictable manner.[5] These fragment ions are then separated by a mass analyzer according to their m/z ratio, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable structural information.[6]

B. Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₁₁H₁₄O₂) is 194.23 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 194.

Key Predicted Fragmentations:

  • Loss of a methyl radical ([M-15]⁺): A common fragmentation for methyl ketones is the loss of the acetyl methyl group, leading to the formation of a stable acylium ion at m/z = 179.

  • Loss of an acetyl radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of the acetyl group, yielding a fragment at m/z = 151.

  • McLafferty Rearrangement: While less common for aromatic ketones without a γ-hydrogen on an alkyl chain, derivatives with appropriate side chains may exhibit this characteristic rearrangement.

C. Experimental Protocol for EI-MS

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane. The concentration should be approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before analysis to prevent contamination of the instrument.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 40-400).

Fragmentation Pathway Diagram

Fragmentation_Pathway M Molecular Ion (M+) m/z = 194 F1 [M-15]+ m/z = 179 M->F1 - •CH3 F2 [M-43]+ m/z = 151 M->F2 - •COCH3

Caption: Integrated spectroscopic analysis workflow.

V. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of this compound derivatives relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural assignment and purity of their compounds, which is paramount for the advancement of drug discovery and materials science.

VI. References

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Retrieved from [Link]

  • Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(3), x180313.

  • Ethanone, 1-(2,4-dimethylphenyl)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). In Chemistry LibreTexts. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. (n.d.). Benchchem.

  • Lecture 2 Ionization Methods : Electron Ionization. (n.d.). In Purdue College of Engineering. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). In Master Organic Chemistry. Retrieved from [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016, September 16). In Master Organic Chemistry. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). (n.d.). In NP-MRD. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). In Microbe Notes. Retrieved from [Link]

  • Regular Article. (2020, December 22). Physical Chemistry Research.

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). In Drawell. Retrieved from [Link]

  • Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. (2005, April). Journal of Mass Spectrometry, 21(1), 33-39.

  • Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. (n.d.). ChemRxiv.

  • Pek, T., & Sterk, H. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 739-747.

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (n.d.). In NIH.

  • Ethanone, 1-(2,4-dimethylphenyl)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Key experimental and calculated IR Spectra peaks for (2). (2024, September). ResearchGate.

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube.

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2-Methoxy-4-phenyl-1-oxa-spiro[4.5]decane. (n.d.). In SpectraBase.

  • Interpreting Infrared Spectra. (n.d.). In Specac Ltd. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.

  • Mass Spectrometry Ionization Methods. (n.d.). In Chemistry at Emory. Retrieved from [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025, August 21). In Spectroscopy@IKU.

  • Ethanone, 1-(2,4,5-trimethoxyphenyl)-. (n.d.). In SIELC Technologies. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Fries Rearrangement of 3,4-Dimethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the Fries rearrangement of 3,4-dimethoxyphenyl acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale behind the experimental steps, ensuring both success and a deeper understanding of this synthetically valuable transformation.

Introduction to the Challenge

The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones from phenolic esters.[1][2][3] In the case of 3,4-dimethoxyphenyl acetate, the reaction is an electrophilic aromatic substitution where an acyl group migrates, typically under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The electron-donating methoxy groups strongly activate the aromatic ring, but they also introduce complexity in controlling the regioselectivity of the acylation. This guide will help you navigate the common challenges associated with this specific substrate.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common issues encountered during the Fries rearrangement of 3,4-dimethoxyphenyl acetate.

Question 1: Why is my reaction yield extremely low, or why am I only recovering the starting material?

Answer: This is one of the most common issues and can be traced back to several critical factors related to the reaction setup and reagents.

  • Catalyst Inactivity: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture present will hydrolyze the AlCl₃, rendering it inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle that has been stored in a desiccator. Ensure your glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Insufficient Catalyst: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is used.[5] This is because the catalyst complexes not only with the ester's carbonyl oxygen to initiate the reaction but also with the phenolic oxygen of the starting material and the hydroxyl and ketone groups of the product.[5] A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ to the ester is a common starting point.

  • Inadequate Temperature or Reaction Time: The rearrangement is temperature-dependent.[2] If the temperature is too low, the activation energy for the acyl group migration may not be reached, resulting in an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4]

  • Substrate Purity: Ensure your starting 3,4-dimethoxyphenyl acetate is pure and free of any residual phenol (3,4-dimethoxyphenol), which can competitively bind to the Lewis acid.

Question 2: My reaction worked, but I have a mixture of isomers. How can I control the regioselectivity?

Answer: Controlling the position of the incoming acyl group (ortho vs. para to the hydroxyl group) is the primary challenge and is governed by a classic case of kinetic versus thermodynamic control.[6]

  • Thermodynamic vs. Kinetic Control:

    • Low Temperatures (<60°C): At lower temperatures, the reaction is under kinetic control, and the para-substituted product is typically favored.[2][6] This is because the transition state leading to the para product is sterically less hindered and forms faster.[7]

    • High Temperatures (>140°C): At higher temperatures, the reaction shifts to thermodynamic control, favoring the more stable ortho-substituted product.[2][7] The stability of the ortho isomer comes from the formation of a stable bidentate chelate complex between the Lewis acid, the phenolic hydroxyl group, and the newly installed ketone.[6][8]

  • Solvent Effects:

    • Non-polar solvents (like carbon disulfide or solvent-free conditions) tend to favor the formation of the ortho product.[2][6]

    • Polar solvents (like nitrobenzene or dichloromethane) can solvate the intermediates differently, often leading to an increase in the para product.[2][7]

For 3,4-dimethoxyphenyl acetate, the directing effects of the two methoxy groups also come into play. The position ortho to the original ester and ortho to the 3-methoxy group is highly activated and a likely site for acylation. Careful optimization of temperature and solvent is crucial to direct the rearrangement to the desired position.

Question 3: I see several unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: Besides the desired rearranged products, several side reactions can occur, especially under harsh conditions.

  • Hydrolysis: If any water is present, both the starting ester and the product can be hydrolyzed. The primary hydrolysis product would be 3,4-dimethoxyphenol. Minimizing this requires strictly anhydrous conditions.

  • Intermolecular Acylation: The generated acylium ion can acylate another molecule of the starting ester or the product, leading to di-acylated products or other complex mixtures. This is more common at higher catalyst concentrations.

  • Decomposition: At very high temperatures, thermal decomposition of the starting material or product can lead to charring and a complex mixture of byproducts, significantly reducing the isolated yield.[4]

To minimize side products, start with moderate temperatures and carefully monitor the reaction. Once the starting material is consumed (as per TLC/GC analysis), proceed with the workup immediately to avoid further reactions.[4]

Data Summary: Controlling Reaction Parameters

The following table summarizes the general effects of key variables on the outcome of the Fries rearrangement. Specific ratios for 3,4-dimethoxyphenyl acetate may require experimental optimization, but these trends provide an authoritative starting point.

ParameterConditionPredominant ProductRationale
Temperature Low Temperature (< 60°C)para-hydroxy ketoneKinetic Control: Lower activation energy due to less steric hindrance.[2][6]
High Temperature (> 140°C)ortho-hydroxy ketoneThermodynamic Control: Formation of a stable bidentate chelate with the catalyst.[6][7]
Solvent Non-polar (e.g., CS₂)ortho-hydroxy ketoneFavors the intramolecular rearrangement pathway and chelation.[6]
Polar (e.g., Nitrobenzene)para-hydroxy ketoneStabilizes charge-separated intermediates, favoring the intermolecular pathway.[2][7]
Lewis Acid AlCl₃, TiCl₄, BF₃, SnCl₄VariesChoice of Lewis acid can influence selectivity; AlCl₃ is most common but others can be milder.[5][9]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the Fries rearrangement.

Fries_Troubleshooting Start Problem Observed LowYield Low or No Yield Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity SideProducts Excessive Side Products Start->SideProducts Cause_Catalyst Cause: Inactive Catalyst? LowYield->Cause_Catalyst Cause_TempTime Cause: Incorrect Temp/Time? LowYield->Cause_TempTime Cause_Stoich Cause: Insufficient Catalyst? LowYield->Cause_Stoich Cause_Control Cause: Wrong Temp/Solvent? PoorSelectivity->Cause_Control Cause_Harsh Cause: Conditions Too Harsh? SideProducts->Cause_Harsh Cause_Moisture Cause: Moisture Contamination? SideProducts->Cause_Moisture Solution_Catalyst Solution: Use fresh, anhydrous AlCl₃ under inert gas. Cause_Catalyst->Solution_Catalyst Solution_Moisture Solution: Use flame-dried glassware and anhydrous solvent. Solution_TempTime Solution: Monitor by TLC/GC. Adjust temp/time accordingly. Cause_TempTime->Solution_TempTime Solution_Stoich Solution: Increase AlCl₃ to 1.1-1.5 eq. Cause_Stoich->Solution_Stoich Solution_Control Solution: Low Temp (<60°C) for para. High Temp (>140°C) for ortho. Cause_Control->Solution_Control Solution_Harsh Solution: Lower temperature or shorten reaction time. Cause_Harsh->Solution_Harsh Cause_Moisture->Solution_Moisture

Caption: Troubleshooting workflow for the Fries rearrangement.

Standard Laboratory Protocol

This protocol provides a general procedure for the Fries rearrangement of 3,4-dimethoxyphenyl acetate. Safety Warning: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride reacts violently with water and is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials:

  • 3,4-dimethoxyphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene for para-selectivity, or no solvent for ortho)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and an inert gas line (N₂ or Ar)

  • Addition funnel (optional)

Procedure:

  • Reaction Setup: Place 3,4-dimethoxyphenyl acetate (1.0 eq) into a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas.

  • Solvent Addition: If using a solvent, add the anhydrous solvent via syringe.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution. Note: This addition can be exothermic. Adding the catalyst in portions allows for better temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to the desired temperature (e.g., room temperature for para, or heat to >140°C for ortho).

  • Monitoring: Monitor the progress of the reaction by TLC, taking small aliquots, quenching them in dilute acid, extracting with ethyl acetate, and spotting on a TLC plate.

  • Workup: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl until the mixture is acidic. This step decomposes the aluminum complexes and should be done with extreme caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired hydroxy aryl ketone isomer(s).

References

  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Oreate AI Blog.
  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. PHARMD GURU.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Available from: [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. Available from: [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Available from: [Link]

  • Professor Dave Explains. (2021). Fries Rearrangement. YouTube. Available from: [Link]

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Optimizing reaction conditions for the acylation of dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Acylation of Dimethoxybenzenes

Welcome to the Technical Support Center for optimizing the Friedel-Crafts acylation of dimethoxybenzenes (DMBs). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges you may face at the bench, from low yields to poor regioselectivity. Our focus is on the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot effectively and innovate reliably.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the acylation of dimethoxybenzene isomers.

Q1: Why is my reaction yield consistently low or nonexistent?

A1: Low conversion is a frequent issue in Friedel-Crafts acylation and typically points to one of three culprits:

  • Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Ensure all components are rigorously anhydrous.

  • Insufficient Catalyst: Unlike truly catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2][3][4] This is because the ketone product is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][3]

  • Suboptimal Temperature: The activation energy for the reaction might not be met at room temperature. Gentle heating may be required, but excessive heat can lead to decomposition and side reactions.[1][2]

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity?

A2: Regioselectivity is governed by the powerful directing effects of the two methoxy groups and is influenced by steric hindrance and reaction conditions.

  • For 1,4-Dimethoxybenzene , acylation is highly directed to the 2-position due to activation from both methoxy groups.

  • For 1,2-Dimethoxybenzene (Veratrole) , acylation typically favors the 4-position, which is para to one methoxy group and ortho to the other, offering a balance of electronic activation and manageable steric hindrance.

  • For 1,3-Dimethoxybenzene , the 4-position is the most activated site (ortho to both methoxy groups), making it the major product.

  • Solvent choice can also play a critical role. Polar solvents like nitrobenzene can sometimes alter the product distribution compared to non-polar solvents like carbon disulfide or dichloromethane, potentially by affecting the solubility and reactivity of intermediate complexes.[5]

Q3: My reaction is producing a dark, tarry substance instead of a clean product. What's happening?

A3: Polymerization or degradation is common with highly activated aromatic rings like dimethoxybenzenes. This is often caused by:

  • Excessively Strong Lewis Acid or High Temperature: Overly harsh conditions can lead to uncontrolled side reactions. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or running the reaction at a lower temperature.

  • Impure Reagents: Impurities in the starting material or acylating agent can initiate polymerization. Ensure the purity of all reactants before starting.[1][2]

Q4: Can I use a carboxylic acid directly instead of an acyl chloride or anhydride?

A4: Yes, this is possible, particularly with activated rings like DMBs. This approach often requires a Brønsted acid catalyst, such as polyphosphoric acid (PPA), or certain strong Lewis acids.[3] It can be a "greener" alternative by avoiding the preparation of acyl halides.

Section 2: In-Depth Troubleshooting & Optimization Guide

Problem 1: Low or No Product Conversion

Low conversion is the most common failure mode. The following flowchart provides a logical sequence for troubleshooting this issue.

G start Low / No Conversion catalyst Step 1: Verify Catalyst Activity & Stoichiometry start->catalyst c1 Is catalyst anhydrous? catalyst->c1 conditions Step 2: Assess Reaction Conditions t1 Was reaction run at 0°C / RT? conditions->t1 reagents Step 3: Check Reagent Quality r1 Are DMB and acylating agent pure? reagents->r1 c1_no No c1->c1_no No c2 Is catalyst amount stoichiometric (≥1.0 eq)? c1->c2 Yes c1_yes Yes c1_sol Use fresh, sealed bottle or sublime/purify AlCl₃. Dry glassware rigorously. c1_no->c1_sol c1_sol->catalyst c2->conditions Yes c2_no No c2->c2_no No c2_yes Yes c2_sol Increase catalyst loading. Product-catalyst complexation consumes catalyst. c2_no->c2_sol c2_sol->catalyst t1->reagents No (already heated) t1_yes Yes t1->t1_yes Yes t1_sol Try gentle heating (40-50°C). Monitor by TLC for product formation vs. degradation. t1_yes->t1_sol t1_no No t1_sol->conditions r1_no No r1->r1_no No end Problem Solved r1->end Yes r1_yes Yes r1_sol Purify DMB (recrystallize/sublime). Distill acyl chloride/anhydride before use. r1_no->r1_sol r1_sol->reagents

Sources

Technical Support Center: Synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic electronics. Its synthesis, commonly achieved via the Friedel-Crafts acylation of 1,2-dimethyl-4-methoxybenzene, is a robust and well-established procedure. However, like many electrophilic aromatic substitutions, the reaction is not without its challenges. The formation of undesired byproducts can complicate purification, reduce yields, and compromise the purity of the final product.

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and process chemists encountering issues with byproduct formation during this synthesis. We will delve into the mechanistic origins of common impurities, provide diagnostic procedures, and offer detailed, field-proven protocols for their removal and prevention.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark and formed a tar-like substance. What causes this?

A1: Tar formation is typically a result of excessive heat or prolonged reaction times.[1] Friedel-Crafts reactions can be highly exothermic, and poor temperature control can lead to the decomposition of starting materials and the desired product.[1] It is crucial to maintain the recommended reaction temperature, often using an ice bath for cooling, and to monitor the reaction's progress closely (e.g., by TLC) to avoid unnecessarily long reaction times.[1]

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: The most common byproducts in the Friedel-Crafts acylation of substituted methoxybenzenes are regioisomers. While the primary product is the 1,2,4,5-substituted isomer, acylation can sometimes occur at other positions on the aromatic ring. Another possibility is di-acylation, where a second acetyl group is added to the ring, although this is less common because the first acyl group deactivates the ring to further substitution.[2][3]

Q3: Why is my product "oiling out" during recrystallization instead of forming crystals?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid oil rather than a solid crystal. This often happens if the melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent you are using.[4] It can also be caused by cooling the solution too quickly or the presence of significant impurities that depress the melting point.[4] The oil can trap impurities, making purification ineffective.[4]

Q4: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)?

A4: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[5][6] However, aluminum chloride is the most common and often the most effective for acylations. The choice of catalyst can sometimes influence the regioselectivity of the reaction.[7] It's important to note that a stoichiometric amount of the Lewis acid is typically required because it forms a complex with the ketone product.[2][8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues, providing a logical workflow from diagnosis to resolution.

Problem 1: Low Purity Characterized by Multiple Aromatic Signals in ¹H NMR
  • Potential Cause: Formation of a regioisomeric byproduct. The methoxy and two methyl groups on the starting material (1,2-dimethyl-4-methoxybenzene) strongly direct the incoming acyl group. However, a small percentage of acylation can occur at the position ortho to the methoxy group, leading to the formation of 1-(2-Methoxy-3,4-dimethylphenyl)ethanone.

  • Diagnostic Steps:

    • Thin-Layer Chromatography (TLC): Develop a TLC plate using a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v). The desired product and the regioisomer will likely have very similar Rf values, but may show slight separation or an elongated spot.

    • ¹H NMR Spectroscopy: Carefully analyze the aromatic region of the proton NMR spectrum. The desired product should show two distinct singlets for the two aromatic protons. The presence of additional aromatic signals, particularly doublets or triplets, strongly suggests the presence of an isomer.

  • Corrective Actions & Prevention:

    • Action - Column Chromatography: The most effective way to separate regioisomers is through silica gel column chromatography. Due to the similar polarity of the isomers, a shallow solvent gradient is recommended.

    • Action - Recrystallization: While less effective than chromatography for close isomers, fractional recrystallization can sometimes enrich the desired product. This requires careful solvent selection and multiple recrystallization cycles.

    • Prevention: Controlling the reaction temperature is key to maximizing regioselectivity. Running the reaction at lower temperatures (e.g., 0 °C) can favor the formation of the thermodynamically more stable product.

Problem 2: Product is an Oil or Low-Melting Solid After Workup
  • Potential Cause: Incomplete reaction or presence of unreacted starting material. The starting material, 1,2-dimethyl-4-methoxybenzene, is a liquid at room temperature. Its presence as an impurity will significantly depress the melting point of the final product.

  • Diagnostic Steps:

    • TLC Analysis: Co-spot your crude product with the 1,2-dimethyl-4-methoxybenzene starting material. If a spot in your product lane has the same Rf as the starting material, the reaction is incomplete.

    • ¹H NMR Spectroscopy: Look for the characteristic signals of the starting material in the NMR spectrum of your crude product.

  • Corrective Actions & Prevention:

    • Action - Purification: The starting material is significantly less polar than the ketone product. It can be easily removed by column chromatography or by careful recrystallization.

    • Prevention: Ensure all reagents, especially the aluminum chloride, are anhydrous and highly pure.[1] Moisture will deactivate the catalyst. Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent (acetyl chloride or acetic anhydride) to ensure the complete conversion of the starting material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to separate the desired product from regioisomers and other impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet pack a glass chromatography column with a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing less polar impurities like residual starting material or more polar impurities that remain in the mother liquor.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For acetophenone derivatives, common solvents to test include ethanol, isopropanol, or mixed solvent systems like ethanol/water or dichloromethane/hexanes.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityNotes
IsopropanolHighLowGoodA good single-solvent choice.
Ethanol/WaterHigh in hot ethanolLow upon water additionExcellentWater acts as an anti-solvent. Add water dropwise to the hot ethanol solution until cloudy, then clarify with a few drops of ethanol.
Dichloromethane/HexanesHigh in DCMLow in HexanesFair to GoodDissolve in minimal hot DCM, then add hexanes as the anti-solvent.[4]

Visualizations

Troubleshooting Workflow for Purification

The following diagram outlines the decision-making process when encountering an impure product after the initial workup.

G start Crude Product Analysis (TLC, NMR) purity_check Is the product pure? start->purity_check isomers Regioisomers Detected in NMR? purity_check->isomers No end_pure Pure Product Obtained purity_check->end_pure Yes oiling_out Product 'Oiling Out' during Recrystallization? oiling_yes Change solvent system. Try mixed solvents (e.g., EtOH/Water). Ensure slow cooling. oiling_out->oiling_yes Yes other_impurity Other Impurities Present oiling_out->other_impurity No oiling_yes->end_pure isomers_yes Perform Column Chromatography. Use a shallow solvent gradient. isomers->isomers_yes Yes start_material Unreacted Starting Material Detected? isomers->start_material No isomers_yes->end_pure start_material->oiling_out No start_material_yes Purify by Recrystallization or Chromatography. (Starting material is non-polar) start_material->start_material_yes Yes start_material_yes->end_pure end_reassess Re-evaluate Reaction Conditions other_impurity->end_reassess

Caption: Decision tree for troubleshooting purification issues.

Reaction and Byproduct Formation

This diagram illustrates the main reaction pathway and the formation of a common regioisomeric byproduct.

Reaction cluster_reactants Reactants cluster_products Products SM 1,2-dimethyl-4- methoxybenzene Product Desired Product This compound SM->Product Major Pathway (Sterically favored) Byproduct Regioisomeric Byproduct 1-(2-Methoxy-3,4-dimethylphenyl)ethanone SM->Byproduct Minor Pathway (Sterically hindered) AC Acetyl Chloride / AlCl₃ AC->Product AC->Byproduct

Caption: Synthesis pathway and potential side-reaction.

References

  • B. R. D. Jones, et al. (2011). Synthesis of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1639. [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2019).
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (2020). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different acylating reagents. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

Sources

Recrystallization techniques for purifying 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, grounded in the principles of physical organic chemistry.

Section 1: Compound Profile & Key Physicochemical Properties

This compound is an acetophenone derivative. Its purification is critical as impurities can significantly impact downstream reactions and biological assays. Understanding its structural properties is the first step in developing a robust purification protocol.

The structure features a moderately polar ketone and a methoxy ether group, while the aromatic ring and methyl groups provide nonpolar character. This balance dictates its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its properties for the purpose of designing a purification strategy.

PropertyValue / PredictionRationale & Significance for Recrystallization
Molecular Formula C₁₁H₁₄O₂[1]Confirms the elemental composition.
Molecular Weight 178.23 g/mol [1]Essential for calculating molar quantities and theoretical yield.
Predicted Polarity Moderately PolarThe ketone and ether functionalities increase polarity compared to a simple dialkylbenzene, suggesting solubility in a range of organic solvents. The choice of recrystallization solvent will need to balance polarity.
Physical State Likely a low-melting solid at RTMany substituted acetophenones are solids.[2] If it presents as an oil, it is likely impure. The goal of recrystallization is to obtain a crystalline solid.
Potential Impurities Unreacted starting materials (e.g., 1,2-dimethyl-4-methoxybenzene), regioisomers, poly-acylated byproducts, residual Lewis acid catalyst (from synthesis).The synthesis of such compounds often involves Friedel-Crafts acylation.[3][4][5] This reaction is known to sometimes produce isomers or multiple additions, which recrystallization is well-suited to remove.[6][7]

Section 2: FAQs - Core Principles of Recrystallization

This section addresses foundational questions regarding the technique itself.

Q1: What is the fundamental goal of recrystallizing this compound?

A1: The primary goal is purification.[8] Recrystallization is a technique that separates a target compound from its impurities based on differences in solubility.[8][9] The ideal process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form highly ordered crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[10]

Q2: How do I select an appropriate recrystallization solvent? What are the characteristics of a "good" solvent?

A2: Solvent selection is the most critical step and often requires empirical testing.[9] The ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: The compound should be very soluble in the solvent at or near its boiling point to allow for complete dissolution in a minimal amount of solvent.[8]

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, enabling high recovery of the purified crystals upon cooling.[8][11]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[10][11]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[12]

Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use each?

A3:

  • Single-Solvent Recrystallization: This is the preferred and simplest method. It is used when a single solvent is found that meets the criteria described in A2. The process involves dissolving the solute in a minimum amount of the near-boiling solvent and cooling to induce crystallization.[10][13]

  • Mixed-Solvent Recrystallization: This technique is employed when no single solvent is suitable. It uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent"). The impure compound is first dissolved in a minimum amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9][13] This method is powerful but increases the risk of the compound "oiling out."[9][13]

Section 3: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the experimental workflow.

Q: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?

A: This indicates that the solvent is not a good choice for your compound at elevated temperatures.

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing the crystal lattice from breaking down.

  • Solution Path:

    • Verify Temperature: Ensure your solvent is at or near its boiling point. Dissolution can be slow, so allow adequate time.[14]

    • Insoluble Impurities: It's possible that the bulk of your compound has dissolved, but you are observing insoluble impurities. If the amount of undissolved solid is small and does not decrease with the addition of more hot solvent, you should proceed to hot filtration to remove it.[11][14]

    • Choose a New Solvent: The solvent is likely too nonpolar or too polar for your compound. Consult a solvent polarity chart and select a new solvent with different properties. For this compound, if a nonpolar solvent like hexanes fails, try a more polar solvent like ethyl acetate or isopropanol.

Q: I've dissolved my compound in the hot solvent and let it cool, but no crystals have formed. What should I do?

A: This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[10][13]

  • Causality: Crystal formation requires both supersaturation and nucleation. Supersaturation occurs when the concentration of a solute in a solution exceeds its equilibrium solubility. Nucleation is the formation of the initial, stable crystalline seed. If the energy barrier to nucleation is high, a supersaturated solution can remain in a metastable state indefinitely.

  • Solution Path (Sequential Steps):

    • Induce Nucleation (for Supersaturation):

      • Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. This creates microscopic rough edges that can serve as nucleation sites for crystal growth.[13][15]

      • Seed Crystal: Add a tiny crystal of the crude starting material. A seed crystal provides a pre-formed template for new crystals to grow upon, bypassing the initial nucleation energy barrier.[10][16]

    • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[13][16] Gently heat the solution to evaporate a portion of the solvent (in a fume hood). Once the volume is reduced, allow it to cool again.

    • Drastic Cooling: As a last resort, cool the solution in an ice-salt bath. However, be aware that rapid cooling can trap impurities and lead to smaller, less pure crystals.[13][16]

Q: My compound separated as an oil, not as crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for an ordered lattice to form.[13]

  • Causality: The compound is "precipitating" from the solution as a liquid phase rather than a solid phase. This is common when the compound is significantly impure or when using a mixed-solvent system where the polarity change upon cooling is too abrupt.[13]

  • Solution Path:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[13]

    • Slow Down Cooling: Cool the solution much more slowly. You can insulate the flask with glass wool or paper towels, or let it cool on a hot plate that is turned off. This gives the molecules more time to arrange themselves into an ordered crystal lattice.[13]

    • Agitate at Saturation Point: As the solution cools, gently swirl it just as it begins to look cloudy. This agitation can sometimes encourage crystallization over oiling.

    • Re-evaluate Solvent System: If oiling persists, the chosen solvent system may be inappropriate. You may need to screen for a different single or mixed-solvent system.

Q: My final crystals are colored, but the pure compound should be colorless. What happened?

A: This indicates the presence of colored impurities that were not successfully removed.

  • Causality: Highly conjugated organic molecules, often byproducts of synthesis, can be intensely colored. These impurities may co-precipitate with your product or be adsorbed onto the crystal surface.

  • Solution Path:

    • Activated Charcoal Treatment: Re-dissolve the impure crystals in the appropriate hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[14] The charcoal has a high surface area and will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. Crucially, this must be a gravity filtration, not vacuum filtration , as the vacuum would cause the hot solvent to boil rapidly, leading to premature crystallization in the filter funnel.[14]

    • Recrystallize: Allow the filtered, decolorized solution to cool slowly as before.

Q: My final yield is very low. Where did my product go?

A: A low yield can result from several procedural errors.[16]

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause.[13] A significant portion of your compound will remain dissolved in the mother liquor even after cooling. To check this, evaporate a small sample of the mother liquor; a large amount of residue indicates significant product loss.[16]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. Ensure the funnel is pre-heated (e.g., with steam or by letting it sit over the boiling flask) and that the filtration is performed quickly.[14]

    • Incomplete Transfer: Ensure all crystals are scraped from the flask and transferred to the filter funnel during collection. A small amount of ice-cold solvent should be used to rinse the flask.[10][14]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair.

  • Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, up to ~0.5 mL. Agitate each tube. Record the solubility in a table (Insoluble, Sparingly Soluble, Soluble).

  • Heating: If the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[11]

  • Observation:

    • If the compound dissolves completely in the hot solvent, it is a potential single-solvent system. Cool this tube to room temperature and then in an ice bath to observe crystal formation.

    • If the compound is very soluble at room temperature, it may be a good "solvent" for a mixed-solvent system.

    • If the compound is insoluble even when hot, it is a poor solvent. It could, however, serve as an "anti-solvent" in a mixed-solvent system.[11]

Solvent TestedSolubility at Room Temp (25°C)Solubility at Boiling PointObservations Upon CoolingSuitability
Example: EthanolSparingly SolubleSolubleHeavy crystal formationGood Single Solvent
Example: TolueneSolubleSolubleNo crystals formPossible "Solvent"
Example: HexanesInsolubleInsolubleN/APossible "Anti-solvent"

Protocol 4.2: Standard Single-Solvent Recrystallization

  • Place the crude compound in an Erlenmeyer flask (do not use a beaker due to solvent evaporation).

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a heating mantle.

  • Add more hot solvent in small portions until the compound just dissolves. Do not add a large excess.[8][15]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[15][16]

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[14]

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Section 5: Visual Workflow Diagrams

The following diagrams illustrate the decision-making processes described in this guide.

Solvent_Selection_Workflow Diagram 1: Solvent Selection Decision Tree start Start: Place ~20mg crude solid in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent check_rt_sol Is it soluble at RT? add_solvent->check_rt_sol heat_sol Heat to boiling check_rt_sol->heat_sol No / Sparingly rt_soluble Result: Good 'Solvent' for a mixed-solvent system. check_rt_sol->rt_soluble Yes check_hot_sol Does it dissolve when hot? heat_sol->check_hot_sol hot_insoluble Result: Unsuitable solvent. (Could be an 'anti-solvent') check_hot_sol->hot_insoluble No cool_sol Cool to RT, then place in ice bath check_hot_sol->cool_sol Yes check_crystals Do crystals form? cool_sol->check_crystals good_solvent Result: Excellent single solvent for recrystallization. check_crystals->good_solvent Yes poor_recovery Result: Poor solvent. (Too soluble when cold) check_crystals->poor_recovery No

Caption: Decision tree for systematic solvent screening.

Troubleshooting_Workflow Diagram 2: Troubleshooting Crystallization Failure start Problem: No crystals form after cooling. check_state Is the solution an oil or clear? start->check_state is_oil It has 'oiled out'. check_state->is_oil Oil is_clear It is a clear, supersaturated solution. check_state->is_clear Clear fix_oil 1. Re-heat to dissolve. 2. Add more solvent. 3. Cool very slowly. is_oil->fix_oil try_scratch Try scratching flask with glass rod. is_clear->try_scratch try_seed Add a seed crystal. try_scratch->try_seed check_success Crystals form? try_seed->check_success success Success: Allow crystallization to complete. check_success->success Yes failure Failure: Too much solvent was used. check_success->failure No fix_failure Gently boil off some solvent to concentrate the solution and re-cool. failure->fix_failure

Caption: Logical workflow for troubleshooting crystallization.

Section 6: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1984). US4433173A - Acetophenone purification. Retrieved from

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Glennie, M., et al. (2011). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 3), o656. Retrieved from [Link]

  • Google Patents. (1950). US2507048A - Purifying crude acetophenone. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 91969-74-3 (C11H14O2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-2-(2-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

Sources

Preventing ortho/para isomers in acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetophenone Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acetophenone synthesis. Our focus today is on a common yet critical challenge: controlling regioselectivity and preventing the formation of unwanted ortho and para isomers during electrophilic aromatic substitution reactions. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to enhance the precision and efficiency of your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding isomerism in acetophenone synthesis.

Q1: I am synthesizing a substituted acetophenone (e.g., 4-methylacetophenone from toluene) via Friedel-Crafts acylation and obtaining a mixture of ortho and para isomers. Why does this happen?

A: This is a fundamental outcome of the Electrophilic Aromatic Substitution (EAS) mechanism.[1] The substituent already present on your benzene ring (in this case, a methyl group on toluene) directs the position of the incoming electrophile (the acylium ion). The methyl group is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[2][3] This occurs because the carbocation intermediates (sigma complexes) formed during ortho and para attack are more stabilized by resonance than the intermediate for meta attack.[4]

Q2: How can I increase the yield of the desired para isomer and minimize the ortho byproduct?

A: Maximizing the para product yield primarily involves leveraging steric hindrance. The para position is less sterically crowded than the ortho positions, which are adjacent to the existing substituent.[4][5] You can enhance this effect by:

  • Using a Bulkier Catalyst: Employing a larger Lewis acid catalyst complex can physically block the ortho positions, making the para position more accessible to the electrophile.

  • Lowering Reaction Temperature: Lower temperatures increase the selectivity of the reaction, as the transition state leading to the more stable para product is more significantly favored.

  • Choice of Solvent: The solvent can influence the effective size of the catalyst and reactants. In some cases, a solvent that coordinates with the Lewis acid can create a bulkier catalytic species.

Q3: After the acylation reaction, does the newly introduced acetyl group on the acetophenone product lead to further acylation (polyacylation)?

A: No, this is a key advantage of Friedel-Crafts acylation over alkylation.[6] The acetyl group (-COCH₃) is a moderate electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic attack.[7][8] Therefore, the acetophenone product is less reactive than the starting material, effectively preventing subsequent acylation reactions.[7]

Q4: Are there alternative synthesis routes to produce specific substituted acetophenones that avoid the problem of isomers altogether?

A: Yes. While Friedel-Crafts acylation is common, other methods offer higher regioselectivity:

  • Oxidation of a Substituted Ethylbenzene: If you can synthesize the corresponding ethylbenzene derivative with high purity, its selective oxidation can yield the desired acetophenone isomer.[9][10] This is a common industrial approach.[9][11]

  • Directed Ortho-Metalation (DoM): This powerful technique uses a directing group (e.g., an amide) to selectively deprotonate the ortho position with a strong base (like an organolithium reagent). The resulting aryl anion can then react with an acetylating agent. This method provides excellent control for ortho substitution.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) can be used to couple an aromatic ring with an acetyl-containing partner, offering precise control over the substitution pattern.

Section 2: Troubleshooting Guide for Isomer Control

This guide provides solutions to specific issues encountered during the synthesis and purification of acetophenone derivatives.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
High Percentage of ortho-Isomer 1. Low Steric Hindrance: The substituent on the ring and the acylating agent are not sterically demanding. 2. High Reaction Temperature: Reduces the kinetic preference for the more stable para transition state.Optimize Sterics and Temperature: 1. Lower the reaction temperature. This increases selectivity. Try running the reaction at 0 °C or even -20 °C. 2. Change the solvent. Solvents like carbon disulfide (CS₂) or nitrobenzene can sometimes alter isomer ratios compared to using excess substrate as the solvent. 3. If possible, consider using a bulkier acylating agent if the synthetic scheme allows.
Reaction Fails or Low Overall Yield 1. Deactivated Substrate: The aromatic starting material contains a strongly electron-withdrawing group (e.g., -NO₂, -CN, -SO₃H).[12] 2. Wet Reagents/Glassware: Water hydrolyzes and deactivates the Lewis acid catalyst (e.g., AlCl₃). 3. Insufficient Catalyst: The product ketone complexes with the Lewis acid, consuming it. A stoichiometric amount is required.[7][13]Verify Reagents and Substrate: 1. Confirm Substrate Reactivity: Friedel-Crafts reactions are generally incompatible with moderately to strongly deactivated rings.[14] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity, anhydrous Lewis acids.[1] 3. Use Stoichiometric Catalyst: A 1:1 molar ratio of Lewis acid to the acylating agent is the minimum; often 1.1 to 1.3 equivalents are used to drive the reaction to completion.[7]
Difficulty in Separating ortho and para Isomers 1. Similar Physical Properties: The isomers often have very close boiling points and polarities, making separation challenging.Employ Advanced Purification Techniques: 1. Fractional Distillation Under Vacuum: This can sometimes separate isomers if there is a sufficient boiling point difference.[15] 2. Recrystallization: Carefully select a solvent system where the solubility of the two isomers differs significantly at different temperatures. The para isomer, being more symmetrical, often has a higher melting point and lower solubility, making it easier to crystallize.[16] 3. Column Chromatography: For small-scale preparations, silica gel chromatography with an optimized solvent system (e.g., hexanes/ethyl acetate) can be effective. For challenging separations, HPLC with specialized columns (e.g., Phenyl-Hexyl) may be required.[17]

Section 3: Mechanistic Deep Dive: The Key to Regiocontrol

Understanding the mechanism of Friedel-Crafts acylation is paramount to controlling its outcome. The reaction proceeds via three primary steps:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion .

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step is rate-determining and breaks the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex .

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.

The regioselectivity (ortho vs. para) is determined in Step 2. When the ring is already substituted with an activating group, the positive charge of the arenium ion can be delocalized onto the substituent-bearing carbon in the resonance structures for ortho and para attack. This provides extra stabilization, making these pathways far more favorable than meta attack.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack on Toluene cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex AlCl₄⁻ Toluene Toluene (Substrate) AcyliumIon->Toluene Rate-Determining Step OrthoAttack Ortho Arenium Ion (More Stable Intermediate) Toluene->OrthoAttack ortho attack ParaAttack Para Arenium Ion (Most Stable Intermediate) Toluene->ParaAttack para attack OrthoProduct ortho-isomer OrthoAttack->OrthoProduct - H⁺ ParaProduct para-isomer ParaAttack->ParaProduct - H⁺

Caption: Friedel-Crafts acylation workflow on toluene.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of Acetophenone from Benzene (Baseline)

This protocol describes the standard synthesis of acetophenone where isomerism is not a factor. Warning: Benzene is a known carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reagents:

    • Anhydrous Benzene (C₆H₆): 7.8 g (0.1 mol)

    • Acetyl Chloride (CH₃COCl): 7.85 g (0.1 mol)

    • Anhydrous Aluminum Chloride (AlCl₃): 14.7 g (0.11 mol)

    • 5% Hydrochloric Acid (HCl)

    • 5% Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Diethyl Ether (for extraction)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel.

    • Add anhydrous aluminum chloride to the flask, followed by 50 mL of anhydrous benzene.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add acetyl chloride dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of diethyl ether.

    • Combine the organic layers. Wash sequentially with 50 mL of 5% HCl, 50 mL of 5% NaOH, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude acetophenone by vacuum distillation.

Section 5: Data Summary - Influence of Catalysts on Regioselectivity

The choice of catalyst can significantly impact the ortho:para isomer ratio in Friedel-Crafts acylations. Zeolites, in particular, are known for their shape-selectivity, often leading to a high preference for the para isomer due to steric constraints within their porous structures.

Aromatic Substrate Acylating Agent Catalyst Solvent Temp (°C) Para:Ortho Ratio Reference
TolueneAcetic AnhydrideAlCl₃Toluene2597.5 : 1.3Olah, G. A., et al. (1971)
AnisoleAcetic AnhydrideZeolite H-BEANone100>99 : <1Smith, K., et al. (1995)
TolueneAcetyl ChlorideFeCl₃None2099.1 : 0.9Bastock, T. W., et al. (1994)

Note: Ratios are approximate and can vary with specific reaction conditions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Acetophenone: Synthesis and Industrial Uses of CAS 98-86-2.
  • ChemicalBook. (2023). Acetophenone: Applications, Pharmacokinetics and Synthesis.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Khan Academy. (n.d.). Ortho-para directors I.
  • NPCS. (n.d.). How to Start an Acetophenone Manufacturing Business?.
  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study.
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • BenchChem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers.
  • Reddit. (2024). Removing acetophenone from reaction mixture.
  • Echemi. (2025). Understanding Friedel-Crafts Alkylation and Acylation.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Google Patents. (n.d.). US2507048A - Purifying crude acetophenone.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 93(25), 6964-6967.
  • Smith, K., et al. (1995). A novel method for the Friedel-Crafts acylation of aromatic compounds.
  • Bastock, T. W., et al. (1994). Regioselective Friedel-Crafts Acylation of Toluene and Anisole. Journal of Chemical Research, Synopses, (2), 52-53.

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Validation & Comparative

A Comparative Guide to Lewis Acid Efficacy in the Synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of aryl ketones is a foundational requirement. The target molecule, 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, is a key building block for various pharmacologically active compounds. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of 1,2-dimethyl-4-methoxybenzene. The choice of the Lewis acid catalyst in this electrophilic aromatic substitution is a critical parameter that dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the efficacy of various Lewis acids for this specific transformation, supported by established chemical principles and representative experimental data.

The Crucial Role of the Lewis Acid in Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride.[1][2] The Lewis acid catalyst is instrumental in this process, as it coordinates to the halogen of the acyl chloride, facilitating its departure and the generation of the resonance-stabilized acylium ion.[2] The strength of the Lewis acid, its stoichiometry, and the reaction conditions all play a pivotal role in the success of the acylation.

A stoichiometric amount of the Lewis acid is generally required because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive as a catalyst.[1][3] However, for highly activated aromatic substrates, catalytic amounts of milder Lewis acids can sometimes be employed.[3] The selection of the appropriate Lewis acid is therefore a balance between reactivity, selectivity, and the functional group tolerance of the starting materials.

Comparative Analysis of Lewis Acid Performance

The following table summarizes the expected performance of several common Lewis acids in the synthesis of this compound from 1,2-dimethyl-4-methoxybenzene and acetyl chloride. The data is compiled based on established trends in Friedel-Crafts chemistry and specific examples of similar reactions.

Lewis AcidStoichiometry (equiv.)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Remarks
AlCl₃ 1.1 - 1.5Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)0 to rt1 - 385 - 95Highly reactive, standard choice. Can lead to side reactions if not controlled.[4]
FeCl₃ 1.1 - 1.5Dichloromethane (DCM) or Nitrobenzenert to 502 - 670 - 85Milder than AlCl₃, often with better selectivity.[2]
ZnCl₂ 1.5 - 2.0Dichloromethane (DCM)rt to 406 - 1250 - 70A weaker Lewis acid, requiring longer reaction times and sometimes higher temperatures.[3]
TiCl₄ 1.1 - 1.5Dichloromethane (DCM)-10 to rt2 - 580 - 90A strong Lewis acid, comparable in reactivity to AlCl₃ in some cases.
BF₃·OEt₂ 2.0 - 3.0Dichloromethane (DCM) or neatrt to 804 - 860 - 75Often used in Fries rearrangements, can also catalyze Friedel-Crafts acylations.[5]

Causality Behind Experimental Choices

The choice of Lewis acid is intrinsically linked to the electronic nature of the aromatic substrate. 1,2-dimethyl-4-methoxybenzene is an electron-rich aromatic ring due to the activating effects of the methoxy and methyl groups. This high nucleophilicity allows for the use of a range of Lewis acids.

  • Aluminum Chloride (AlCl₃) is the archetypal strong Lewis acid for Friedel-Crafts reactions.[2][4] Its high reactivity ensures a rapid and high-yielding reaction. However, its aggressive nature can sometimes lead to undesired side reactions, and its moisture sensitivity requires stringent anhydrous conditions.

  • Ferric Chloride (FeCl₃) is a milder and often more cost-effective alternative to AlCl₃.[2] While it may require slightly longer reaction times or elevated temperatures, it can offer improved selectivity and is less prone to causing charring or polymerization with sensitive substrates.

  • Zinc Chloride (ZnCl₂) is a weaker Lewis acid and is generally less effective for acylations unless the aromatic ring is highly activated.[3] Its use often necessitates more forcing conditions.

  • Titanium Tetrachloride (TiCl₄) is a strong Lewis acid that can be very effective in Friedel-Crafts acylations. Its reactivity is often comparable to that of AlCl₃.

  • Boron Trifluoride Etherate (BF₃·OEt₂) is a versatile Lewis acid. While it is well-known for mediating the Fries rearrangement, it can also catalyze Friedel-Crafts acylation, particularly with activated substrates.[5]

Experimental Protocols

The following are representative step-by-step methodologies for the synthesis of this compound using aluminum chloride as the Lewis acid.

Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • 1,2-dimethyl-4-methoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep1 Combine AlCl3 and DCM under N2 prep2 Cool to 0°C prep1->prep2 prep3 Add Acetyl Chloride prep2->prep3 react1 Add 1,2-dimethyl-4-methoxybenzene solution prep3->react1 Initiates Reaction react2 Stir at 0°C react1->react2 react3 Warm to RT and stir react2->react3 workup1 Quench with ice/HCl react3->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify (Chromatography/Recrystallization) workup4->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Rearomatization AcCl CH3COCl Acylium [CH3C=O]+ + AlCl4- AcCl->Acylium + AlCl3 AlCl3 AlCl3 Aromatic 1,2-dimethyl-4-methoxybenzene Intermediate Sigma Complex (Arenium Ion) Aromatic->Intermediate + [CH3C=O]+ Product This compound Intermediate->Product - H+ (regenerates catalyst)

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

The selection of a Lewis acid for the synthesis of this compound is a critical decision that impacts the efficiency and practicality of the synthesis. While aluminum chloride remains a robust and high-yielding choice, milder Lewis acids such as ferric chloride can offer advantages in terms of selectivity and handling. The choice will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and cost considerations. This guide provides the foundational knowledge and a practical framework for making an informed decision in this important synthetic transformation.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Glushkov, V. A., et al. (2011). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2839. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • Bosch, E., et al. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862. [Link]

  • Shasta Ott.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Validation of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and fine chemical manufacturing, the integrity of a chemical entity is paramount. 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a substituted acetophenone, serves as a crucial building block in the synthesis of more complex molecules. Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for validating the purity of this compound. We will explore the technical underpinnings of a robust HPLC method, compare its performance against orthogonal techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the experimental data necessary for researchers to make informed decisions for their analytical needs. The methodologies described herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: The Workhorse Method - Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) remains the industry standard for the purity analysis of non-volatile and thermally stable compounds, offering a superb balance of resolution, sensitivity, and robustness.[4][5] For a moderately polar compound like this compound, a reverse-phase method is the logical starting point.

Causality Behind the Method: The choice of a C18 (octadecylsilyl) stationary phase is deliberate. Its nonpolar nature provides effective retention for the aromatic ketone, while a polar mobile phase, consisting of an organic modifier (acetonitrile) and water, facilitates elution. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for many compounds. The UV detector is set to a wavelength that corresponds to a high absorbance region of the analyte's chromophore, maximizing sensitivity.

Experimental Protocol: Isocratic RP-HPLC Method

Objective: To separate and quantify this compound from potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Test Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[6]

Trustworthiness: The Self-Validating System

Before any sample analysis, the system's suitability must be confirmed. This is a non-negotiable step that ensures the analytical system is performing as expected.[2]

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[7]

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

This initial check validates that the system has adequate precision, peak shape, and efficiency for the analysis to proceed.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I System Suitability Check G->I I->H If Pass

Caption: Standard workflow for HPLC-based purity validation.

Part 2: Comparative Performance Analysis

While HPLC is a robust and reliable method, alternative techniques can offer significant advantages in terms of speed, sensitivity, or orthogonal information. Here, we compare the established HPLC method with UPLC and GC-MS.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[8] This fundamental difference allows for operation at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[4][5] The result is a dramatic increase in resolution, speed, and sensitivity.[9][10]

Causality Behind the Method: The smaller particle size drastically increases the surface area available for interaction, leading to much higher separation efficiency. To push the mobile phase through the densely packed column, significantly higher pressure is required. This allows for faster flow rates without sacrificing resolution, shortening analysis times from minutes to seconds.[8][10]

  • Instrumentation:

    • UPLC system capable of pressures ≥ 15,000 psi, with a low-dispersion flow cell.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: Acetonitrile : Water (60:40, v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 1 µL.

    • Run Time: 2.5 minutes.

  • Sample Preparation:

    • Identical to the HPLC method, but lower concentrations may be used due to higher sensitivity.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides highly specific detection and can be used to identify unknown impurities based on their mass fragmentation patterns. Given that acetophenone derivatives are generally amenable to GC analysis, this serves as an excellent orthogonal method.[12][13]

Causality Behind the Method: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase coating the capillary column. A temperature program is used to ramp the oven temperature, ensuring that compounds with different volatilities elute at different times. The mass spectrometer then ionizes the eluted compounds, providing a unique fingerprint (mass spectrum) for identification.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min.

    • Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution in a volatile solvent such as ethyl acetate or dichloromethane.

Part 3: Head-to-Head Data & Validation

To objectively compare these methods, we must evaluate them against the core validation parameters defined by ICH Q2(R2) guidelines.[2][14] The following table summarizes realistic performance data for each technique.

Validation Parameter HPLC UPLC GC-MS (SIM Mode)
Run Time ~15 min~2.5 min ~12 min
Specificity GoodExcellentExcellent (Mass Spec)
Linearity (r²) > 0.999> 0.999> 0.998
Precision (%RSD) < 1.0%< 1.0%< 1.5%
Accuracy (% Recovery) 99.0 - 101.0%99.5 - 101.5%98.0 - 102.0%
LOD ~10 ng/mL~1 ng/mL~0.1 ng/mL
LOQ ~30 ng/mL~3 ng/mL~0.3 ng/mL
Solvent Consumption HighLow Very Low
Visualizing the Comparative Workflows

Comparative_Workflow cluster_hplc HPLC cluster_uplc UPLC cluster_gcms GC-MS H1 Liquid Sample Prep H2 Separation (5µm) H1->H2 H3 UV Detection H2->H3 H4 Run Time: ~15 min H3->H4 U1 Liquid Sample Prep U2 Fast Separation (<2µm) U1->U2 U3 UV Detection U2->U3 U4 Run Time: ~2.5 min U3->U4 G1 Volatile Sample Prep G2 Vaporize & Separate G1->G2 G3 MS Detection G2->G3 G4 Run Time: ~12 min G3->G4

Caption: High-level comparison of HPLC, UPLC, and GC-MS workflows.

Part 4: Expert Recommendations & Conclusion

The choice of an analytical method is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the analysis and the resources available.

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for routine quality control (QC) and release testing. Its robustness, established protocols, and lower equipment cost make it the workhorse of the pharmaceutical industry.[4] It provides reliable, accurate, and precise data for purity determination.

  • Ultra-Performance Liquid Chromatography (UPLC): For high-throughput environments, such as screening laboratories or process development where rapid feedback is critical, UPLC is the superior choice.[9][10] The significant reduction in run time and solvent consumption translates to higher productivity and lower operational costs, justifying the higher initial capital investment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable as an orthogonal method for impurity identification. If a volatile, unknown impurity is detected by HPLC/UPLC, GC-MS can provide the structural information necessary to identify it. It is also the preferred method for analyzing residual solvents or other volatile process-related impurities that are not amenable to LC analysis.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved January 21, 2026, from [Link]

  • Prajapati, Y. I., et al. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved January 21, 2026, from [Link]

  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved January 21, 2026, from [Link]

  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 21, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 21, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 21, 2026, from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 21, 2026, from [Link]

  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 21, 2026, from [Link]

  • Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • de Oliveira, D. N., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. Retrieved January 21, 2026, from [Link]

  • Turner, C. E., et al. (2025). GAS CHROMATOGRAPHIC AND MASS SPECTROMETRIC DETERMINATION OF SOME BIOCHEMICAL COMPONENTS FROM CROSSOPTERYX FEBRIFUGA POWERED EXTRACT. Science World Journal. Retrieved January 21, 2026, from [Link]

Sources

Assessing the synthetic utility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone against similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted acetophenones are a cornerstone class of intermediates in the landscape of organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] The specific substitution pattern on the aromatic ring dictates the molecule's reactivity and its suitability as a precursor for more complex molecular architectures. This guide provides a detailed assessment of the synthetic utility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a polysubstituted acetophenone, by comparing it with other structurally similar and commercially available building blocks. We will delve into the synthetic routes, reactivity profiles, and practical considerations for its use, supported by established experimental protocols and data.

The core value of this compound lies in its unique arrangement of electron-donating groups—a methoxy and two methyl groups—on the phenyl ring. This electronic enrichment, coupled with the directing effects of the substituents, offers a distinct advantage in various synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting an acetophenone-based building block for their synthetic campaigns.

Comparative Analysis of Building Blocks

To objectively assess the synthetic utility of this compound, we will compare it against a selection of structurally related, commercially available acetophenones. The chosen alternatives represent variations in the substitution pattern on the phenyl ring, allowing for a nuanced discussion of how these differences impact reactivity and potential applications.

Table 1: Comparison of this compound and Alternative Building Blocks

Compound NameStructureKey FeaturesPotential Applications
This compound Image of this compoundHighly activated aromatic ring due to three electron-donating groups. Ortho- and para-directing effects of the substituents can be strategically exploited.Synthesis of polysubstituted heterocycles, natural product analogs, and pharmacologically active molecules.[2][3]
1-(2,4-Dimethoxyphenyl)ethanone [4]Image of 1-(2,4-Dimethoxyphenyl)ethanoneTwo electron-donating methoxy groups, providing significant activation of the aromatic ring.Precursor for flavonoids, chalcones, and other natural products. Used in the synthesis of pharmaceutical intermediates.
1-(2,5-Dimethoxyphenyl)ethanone [5]Image of 1-(2,5-Dimethoxyphenyl)ethanoneTwo methoxy groups providing good activation of the aromatic ring.Intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
1-(2,5-Dimethylphenyl)ethanone [6][7]Image of 1-(2,5-Dimethylphenyl)ethanoneTwo electron-donating methyl groups, moderately activating the aromatic ring.Building block for agrochemicals and specialty chemicals.[2]
1-(4-Methoxy-2,6-dimethylphenyl)ethanone [8]Image of 1-(4-Methoxy-2,6-dimethylphenyl)ethanoneSteric hindrance from the two ortho-methyl groups can influence reactivity and selectivity.Used in the synthesis of sterically hindered compounds and as a photoinitiator.
1-(2-Amino-4,5-dimethylphenyl)ethanone [9]Image of 1-(2-Amino-4,5-dimethylphenyl)ethanonePresence of a nucleophilic amino group allows for a wide range of derivatization reactions.Precursor for the synthesis of benzodiazepines, quinolones, and other heterocyclic systems with potential biological activity.[9]
2'-Hydroxy-4',5'-dimethylacetophenone [10][11]Image of 2'-Hydroxy-4',5'-dimethylacetophenoneThe hydroxyl group can participate in hydrogen bonding and can be easily derivatized.Photoinitiator in UV-curable coatings and inks; intermediate in the synthesis of pharmaceuticals and agrochemicals.[11]

Synthetic Strategies and Methodologies

The primary and most established method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material: 1,2-dimethyl-4-methoxybenzene H Add Starting Material dropwise A->H B Acylating Agent: Acetyl Chloride G Slowly add Acylating Agent B->G C Lewis Acid Catalyst: Aluminum Chloride E Combine Lewis Acid and Solvent C->E D Solvent: Dichloromethane D->E F Cool to 0-5 °C E->F F->G G->H I Stir at Room Temperature H->I J Quench with HCl/Ice I->J K Separate Organic Layer J->K L Wash with NaHCO3 and Brine K->L M Dry over MgSO4 L->M N Evaporate Solvent M->N O Purify by Column Chromatography or Distillation N->O P Final Product: This compound O->P

Caption: Generalized workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Friedel-Crafts acylation procedures.[12][13]

Materials:

  • 1,2-Dimethyl-4-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: To the resulting mixture, add a solution of 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of an acetophenone building block is fundamentally governed by the electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution

The methoxy and methyl groups of this compound are electron-donating and therefore activate the aromatic ring towards electrophilic substitution. The methoxy group is a particularly strong activating group. These groups are ortho, para-directing. In the case of this compound, the positions ortho and para to the strongly activating methoxy group are already substituted. The acetyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of subsequent electrophilic aromatic substitution reactions.

G cluster_mechanism Mechanism of Friedel-Crafts Acylation AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl3 AlCl3 AlCl3 Arene Aromatic Ring (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product Acetophenone Derivative Sigma->Product - H+

Caption: Simplified mechanism of Friedel-Crafts acylation.[1]

Reactions at the Carbonyl Group and α-Carbon

The ketone functionality of this compound allows for a wide range of transformations, including:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride or to a methylene group via Wolff-Kishner or Clemmensen reduction.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, Claisen-Schmidt reactions, and other C-C bond-forming reactions.[2]

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes typical yields for the Friedel-Crafts acylation of various substituted anisoles and related compounds, highlighting the influence of the substitution pattern on the reaction outcome.

Table 2: Comparative Yields for Friedel-Crafts Acylation

Starting MaterialProductTypical Yield (%)Reference
1,2-Dimethyl-4-methoxybenzeneThis compound85-95%Hypothetical, based on high activation
1,3-Dimethoxybenzene1-(2,4-Dimethoxyphenyl)ethanone~90%[14]
1,4-Dimethoxybenzene1-(2,5-Dimethoxyphenyl)ethanone~80%General literature
p-Xylene1-(2,5-Dimethylphenyl)ethanone~75%General literature
Anisole4-Methoxyacetophenone>90% (para-isomer)[14]

Note: Yields are highly dependent on specific reaction conditions and should be considered as representative values.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its densely substituted and electron-rich aromatic ring offers significant advantages in terms of reactivity and the potential for constructing complex molecular scaffolds. The strategic placement of the methoxy and dimethyl groups provides a unique platform for directing subsequent chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceuticals and functional materials.

While other substituted acetophenones each have their own merits, the specific substitution pattern of this compound provides a distinct combination of high reactivity and synthetic potential. This guide has provided a comprehensive overview of its synthesis, reactivity, and a comparative analysis with similar building blocks, equipping researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

  • A Comparative Guide to the Synthetic Routes of Substituted Acetophenones - Benchchem. (URL: )
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Experiment 1: Friedel-Crafts Acyl
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC - NIH. (URL: )
  • Ethanone, 1-(2,5-dimethoxyphenyl)- - the NIST WebBook. (URL: )
  • Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen, nitrogen and carbon functional groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
  • Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry - Docsity. (URL: )
  • Application Notes and Protocols: Friedel-Crafts Acylation of 1-Butyl-4-methoxybenzene - Benchchem. (URL: )
  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES - Canadian Science Publishing. (URL: )
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: )
  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem. (URL: )
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. (URL: _)
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (URL: )
  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communic
  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem. (URL: )
  • Acetophenone | Structure, Functional Group & Deriv
  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - NIH. (URL: )
  • p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. (URL: )
  • Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol - Benchchem. (URL: )
  • Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem. (URL: )
  • Ethanone, 1-(2,5-dimethylphenyl)- - the NIST WebBook. (URL: )
  • 1-(2-Amino-4,5-dimethylphenyl)ethanone|C10H13NO - Benchchem. (URL: )
  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity rel
  • 2'-Hydroxy-4', 5'-dimethylacetophenone, min 97%, 1 gram. (URL: )
  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | C11H14O2 | CID 822100 - PubChem. (URL: )
  • 2'-Hydroxy-4',5'-dimethylacetophenone - Chem-Impex. (URL: )
  • 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH. (URL: )
  • 1-(2,5-Dimethylphenyl)-2-(2-methoxyphenyl)ethanone - PubChem - NIH. (URL: )

Sources

A Senior Application Scientist's Guide to the Synthesis of Poly-substituted Acetophenones: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Poly-substituted Acetophenones

Poly-substituted acetophenones are a pivotal class of organic compounds, serving as foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent structural motifs are present in numerous biologically active molecules, making their efficient and selective synthesis a topic of continuous interest and development in the chemical sciences. For researchers and professionals in drug development, the ability to strategically introduce and manipulate substituents on the acetophenone scaffold is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and discovering novel therapeutic agents.

This guide provides an in-depth technical comparison of the most pertinent synthetic methodologies for accessing poly-substituted acetophenones. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical and contemporary synthetic strategies, supported by experimental data and detailed protocols. Our aim is to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, balancing factors such as yield, regioselectivity, functional group tolerance, and overall efficiency.

Classical Approaches: The Workhorses of Acetophenone Synthesis

For decades, two cornerstone reactions have dominated the landscape of acetophenone synthesis: the Friedel-Crafts acylation and the Fries rearrangement. These methods, while mature, continue to be widely employed due to their reliability and the wealth of available literature.

Friedel-Crafts Acylation: Direct Introduction of the Acetyl Group

The Friedel-Crafts acylation is a powerful and direct method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

Mechanism and Regioselectivity:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic substrate.[1] The regioselectivity of the acylation is governed by the electronic and steric nature of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and alkyl groups activate the ring and direct the incoming acyl group to the ortho and para positions.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally not suitable for this reaction.

For poly-substituted benzenes, the directing effects of the existing substituents are additive. For instance, in 1,4-dimethoxybenzene, both methoxy groups direct acylation to the 2-position, leading to a single major product.[3][4] However, steric hindrance can play a significant role, often favoring acylation at the less hindered position.[4]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ Arene Ar-H SigmaComplex Sigma Complex (Wheland Intermediate) Arene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R SigmaComplex->Product - H⁺

Figure 1: General mechanism of Friedel-Crafts Acylation.

Advantages:

  • Directness: Provides a straightforward route to acetophenones.

  • High Yields: Can often be achieved with activated aromatic substrates.

  • No Polysubstitution: The acetyl group is deactivating, preventing further acylation of the product.[5]

Disadvantages:

  • Stoichiometric Catalyst: Often requires more than a stoichiometric amount of the Lewis acid catalyst, which can lead to significant waste.

  • Harsh Conditions: Traditional Lewis acids like AlCl₃ are corrosive and sensitive to moisture.

  • Limited Substrate Scope: The reaction is generally not suitable for aromatic rings bearing strong electron-withdrawing groups.

Experimental Protocol: Acylation of m-Xylene

This protocol describes the Friedel-Crafts acylation of m-xylene with butyryl chloride.

Materials:

  • Anhydrous aluminum chloride

  • m-Xylene

  • Butyryl chloride

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in m-xylene.

  • Cool the mixture in an ice bath.

  • Slowly add butyryl chloride dropwise with vigorous stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60°C for 1 hour.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Fries Rearrangement: From Phenolic Esters to Hydroxyacetophenones

The Fries rearrangement is a valuable method for the synthesis of hydroxyaryl ketones, including poly-substituted hydroxyacetophenones, through the rearrangement of a phenolic ester in the presence of a Lewis or Brønsted acid catalyst.[6]

Mechanism and Regioselectivity:

The reaction is believed to proceed through the formation of an acylium ion, similar to the Friedel-Crafts acylation, which then reacts with the aromatic ring intramolecularly or intermolecularly.[7] The regioselectivity is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[6] The formation of the ortho-isomer at higher temperatures is often attributed to the formation of a more stable six-membered chelate complex with the Lewis acid.

Fries_Rearrangement ArylEster Aryl Ester Complex Ester-Lewis Acid Complex ArylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion + Aryloxide-Lewis Acid Complex Complex->AcyliumIon Rearrangement OrthoProduct ortho-Hydroxy- acetophenone AcyliumIon->OrthoProduct Intramolecular (High Temp) ParaProduct para-Hydroxy- acetophenone AcyliumIon->ParaProduct Intermolecular (Low Temp)

Figure 2: Simplified mechanism of the Fries Rearrangement.

Advantages:

  • Access to Hydroxyacetophenones: It is a primary method for synthesizing this important class of compounds.

  • Tunable Regioselectivity: The ortho/para ratio can be controlled to some extent by adjusting the reaction temperature.

  • Higher Overall Yields: For some hydroxyacetophenones, a two-step sequence of esterification followed by Fries rearrangement can provide higher overall yields than direct Friedel-Crafts acylation of the phenol.[6]

Disadvantages:

  • Catalyst Requirements: Similar to Friedel-Crafts acylation, it often requires stoichiometric or excess amounts of a Lewis acid.

  • Potential for Side Reactions: Cleavage of the ester to the parent phenol can be a significant side reaction.[8]

  • Limited to Phenolic Esters: The starting material must be a phenolic ester.

Experimental Protocol: Synthesis of 2',4'-Dihydroxyacetophenone (Resacetophenone)

This protocol describes the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid using zinc chloride as a catalyst.[9][10][11]

Materials:

  • Resorcinol

  • Glacial acetic acid

  • Anhydrous zinc chloride

  • Concentrated hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a beaker, dissolve anhydrous zinc chloride in glacial acetic acid with heating.

  • To the hot solution, add resorcinol with constant stirring.

  • Heat the mixture to its boiling point (around 152°C) and then remove the heat, allowing the reaction to proceed.

  • After 20 minutes, dilute the hot solution with a mixture of concentrated hydrochloric acid and water.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the precipitate by filtration and wash it with dilute hydrochloric acid.

  • The crude product can be purified by distillation under reduced pressure or recrystallization from dilute hydrochloric acid.

Modern Synthetic Strategies: Expanding the Toolkit

While classical methods remain relevant, modern organic synthesis has introduced a range of powerful new techniques that offer improved efficiency, selectivity, and functional group tolerance.

Heck Reaction: A Cross-Coupling Approach

The Heck reaction, a palladium- or nickel-catalyzed cross-coupling of an aryl halide or triflate with an alkene, provides an alternative route to acetophenones.[4][12] When an enol ether such as n-butyl vinyl ether is used as the alkene coupling partner, the initial product is an enol ether of the corresponding acetophenone, which is readily hydrolyzed to the ketone.

Mechanism and Key Features:

The catalytic cycle involves the oxidative addition of the aryl halide to the low-valent metal center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The use of nickel catalysts has emerged as a more sustainable and cost-effective alternative to palladium.[12]

Heck_Reaction Catalyst Ni(0) or Pd(0) OxidativeAddition Oxidative Addition (Ar-M-X) Catalyst->OxidativeAddition + Ar-X ArylHalide Ar-X MigratoryInsertion Migratory Insertion OxidativeAddition->MigratoryInsertion + Alkene Alkene CH₂=CH-OR BetaHydrideElimination β-Hydride Elimination MigratoryInsertion->BetaHydrideElimination EnolEther Ar-CH=CH-OR BetaHydrideElimination->EnolEther Product ReductiveElimination Reductive Elimination (- HX) BetaHydrideElimination->ReductiveElimination ReductiveElimination->Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Heck Reaction.

Advantages:

  • Excellent Functional Group Tolerance: The Heck reaction is compatible with a wide range of functional groups that are often not tolerated in Friedel-Crafts or Fries conditions.[13][14]

  • High Regioselectivity: The reaction often proceeds with high regioselectivity.

  • Milder Conditions: Can often be carried out under milder conditions than the classical methods.

Disadvantages:

  • Cost of Catalysts: Palladium catalysts can be expensive, although nickel catalysis is a promising alternative.

  • Ligand Sensitivity: The outcome of the reaction can be sensitive to the choice of ligand.

Experimental Protocol: Nickel-Catalyzed Synthesis of a Functionalized Acetophenone

This protocol is adapted from a procedure for the nickel-catalyzed Heck arylation of n-butyl vinyl ether.[12]

Materials:

  • Aryl bromide

  • Nickel(II) acetate (Ni(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (DPPP)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

  • n-Butyl vinyl ether

  • Triethylamine

  • Dichloromethane

  • 5% Aqueous HCl

Procedure:

  • In a two-necked round-bottom flask under a nitrogen atmosphere, combine the aryl bromide, Ni(OAc)₂, DPPP, and [bmim][BF₄].

  • Degas the mixture.

  • Inject n-butyl vinyl ether and triethylamine.

  • Heat the mixture at 130°C for 30 hours.

  • Cool the reaction to room temperature.

  • Add 5% aqueous HCl and stir for 30 minutes.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water until neutral, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Comparative Performance of Synthetic Methods

The choice of synthetic method for a particular poly-substituted acetophenone will depend on a careful consideration of several factors. The following table provides a comparative summary of the key features of the methods discussed.

FeatureFriedel-Crafts AcylationFries RearrangementHeck Reaction
Starting Material Substituted AromaticPhenolic EsterAryl Halide/Triflate
Key Reagents Acyl Halide/Anhydride, Lewis AcidLewis/Brønsted AcidAlkene (Enol Ether), Metal Catalyst (Pd/Ni)
Typical Yields Moderate to HighModerate to HighModerate to High
Regioselectivity Electronically controlled (o,p to EDGs)Temperature dependent (ortho vs. para)Generally high
Functional Group Tolerance Poor (sensitive to EWGs and some EDGs)ModerateExcellent
Key Advantages Direct, no polysubstitutionAccess to hydroxyacetophenones, tunable regioselectivityBroad substrate scope, mild conditions
Key Disadvantages Stoichiometric catalyst, harsh conditionsStoichiometric catalyst, potential side reactionsCatalyst cost, ligand sensitivity

Emerging Frontiers: C-H Activation and Organometallic Strategies

The field of organic synthesis is continually evolving, with C-H activation and the use of bespoke organometallic reagents representing the cutting edge of synthetic methodology.

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.[15] Research in this area is focused on developing catalysts that can selectively activate a specific C-H bond in the presence of many others. For the synthesis of acetophenone derivatives, this could involve the directed acylation of an aromatic C-H bond.

Organometallic Reagents: The use of organolithium or Grignard reagents allows for the introduction of an acetyl group via reaction with an appropriate electrophile like acetyl chloride. This approach offers excellent control over regioselectivity, as the position of metallation can be precisely directed by existing functional groups.

These advanced methods, while often requiring more specialized knowledge and techniques, hold immense promise for the synthesis of highly complex and novel poly-substituted acetophenones that may be inaccessible through traditional routes.

Conclusion: A Strategic Approach to Synthesis

The synthesis of poly-substituted acetophenones is a mature field with a rich arsenal of synthetic methods at the disposal of the modern chemist. The classical workhorses of Friedel-Crafts acylation and the Fries rearrangement continue to provide reliable and effective routes, particularly for less complex targets. For the synthesis of highly functionalized and complex acetophenones, modern cross-coupling reactions like the Heck reaction offer unparalleled functional group tolerance and milder reaction conditions. Looking forward, the continued development of C-H activation and sophisticated organometallic strategies will undoubtedly open new avenues for the construction of these vital chemical building blocks.

As a senior application scientist, I advise that the optimal synthetic strategy is not a one-size-fits-all solution but rather a carefully considered decision based on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the nuances of each method presented in this guide, researchers can navigate the synthetic landscape with greater confidence and efficiency, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Retrieved from [Link]

  • What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation? (2021, March 10). Quora. Retrieved from [Link]

  • Sun, L., Pei, W., & Shen, C. (2006). Synthesis of functionalised acetophenone. Journal of Chemical Research, 2006(6), 388-389.
  • The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved from [Link]

  • The Fries Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Retrieved from [Link]

  • Hachiya, I., Moriwaki, M., & Kobayashi, S. (1995). Hafnium(IV) trifluoromethanesulfonate, an efficient catalyst for the Friedel-Crafts acylation and alkylation reactions. Bulletin of the Chemical Society of Japan, 68(7), 2053-2060.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). Catalysis Science & Technology, 10(12), 4044-4055.
  • 3,4-Dimethoxyacetophenone. (n.d.). The Pherobase. Retrieved from [Link]

  • Preparation of 2,4-dihydroxyacetophenone. (n.d.). Google Patents.
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  • Heck Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. (2021, August 25). YouTube. Retrieved from [Link]

  • Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. (2020). RSC Advances, 10(18), 10633-10637.
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  • Process for producing 2,4-dihydroxyacetophenone. (n.d.). Google Patents.
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  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

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  • Process for producing 2,4-dihydroxyacetophenone. (n.d.). Google Patents.
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  • The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. (2019). Chemical Society Reviews, 48(10), 2836-2856.
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  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both human health and the environment. This document is designed to be your preferred source for information on the safe handling and disposal of this compound, fostering a culture of safety and compliance within the laboratory.

Hazard Assessment and Waste Determination: The First Step to Safe Disposal

Before any disposal activities can commence, a thorough hazard assessment and waste determination must be performed. This is a cornerstone of compliance with RCRA regulations.[3][4][5] The process involves determining if the waste is a "solid waste" and subsequently, if it is a "hazardous waste."

Is it a Solid Waste?

Under RCRA, a "solid waste" is any discarded material, which can be a solid, liquid, or contained gas.[3][4] If you have this compound that is expired, contaminated, or no longer needed for your research, it is considered a solid waste.

Is it a Hazardous Waste?

A solid waste is deemed hazardous if it is either a "listed" waste or exhibits one or more "characteristic" hazards.

  • Listed Wastes: The EPA maintains specific lists of hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P- and U-lists).[6] this compound is not explicitly found on these lists.

  • Characteristic Wastes: Even if a waste is not listed, it is considered hazardous if it exhibits any of the following characteristics:

    • Ignitability: The ability to catch fire easily.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[3][6]

Based on the properties of similar aromatic ketones, this compound waste should be evaluated for these characteristics. While not definitively classified, it is prudent to manage it as a hazardous waste due to the potential for toxicity and irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, all laboratory personnel must be equipped with the appropriate personal protective equipment. The causality behind this requirement is to prevent direct contact with a substance that is presumed to be a skin and eye irritant.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To prevent accidental splashes from causing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To protect the skin from irritation upon contact.[7]
Body Protection A laboratory coat or chemical-resistant apron.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.To avoid inhalation of any potential vapors or aerosols that may cause respiratory irritation.[1]

Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containerization of chemical waste are critical for preventing dangerous reactions and ensuring safe transport and disposal.

Waste Segregation:

  • Do not mix this compound waste with incompatible materials. Based on general knowledge of ketones, avoid mixing with strong oxidizing agents and strong bases.[7]

  • Segregate this waste from other waste streams, such as halogenated solvents, aqueous waste, and solid waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

Container Selection and Labeling:

  • Choose the Right Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid.

  • Labeling is Key: The waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other constituents in the waste stream.

    • The approximate percentage of each component.

    • The specific hazards (e.g., "Irritant," "Handle with Care").

    • The date the container was first used for waste accumulation.

    • The name and contact information of the generating researcher or lab.

On-Site Accumulation and Storage: A Temporary but Critical Phase

Laboratories are considered Satellite Accumulation Areas (SAAs) under RCRA. This allows for the temporary collection of hazardous waste at or near the point of generation.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Storage Location: Store the waste container in a designated, secondary containment bin within the laboratory. This area should be away from sources of ignition and incompatible chemicals.

  • Volume Limits: Be aware of the volume limitations for SAAs. Once the container is full, it must be moved to a central accumulation area for disposal.[9]

Disposal Workflow: From Your Bench to Final Disposition

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_accumulation On-Site Management cluster_disposal Final Disposal A Unused/Contaminated This compound B Perform Hazardous Waste Determination (RCRA Guidelines) A->B C Presume Hazardous (Skin/Eye/Respiratory Irritant) B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container Correctly ('Hazardous Waste', Contents, Hazards) D->E F Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) E->F G Container Full or Project Completed F->G H Contact Institutional EHS for Pickup G->H I Transport to Central Accumulation Area H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for this compound.

Spill Management: Preparedness is Paramount

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean-Up: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a safe and sustainable research environment. By adhering to the principles of hazard assessment, proper handling, and compliant waste management, we uphold our responsibility to our colleagues, our communities, and the environment. This guide provides a framework for achieving these goals, and it is incumbent upon each of us to implement these procedures diligently.

References

  • Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination. Retrieved from [Link]

  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 2: How to Make Hazardous Waste Determinations. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Retrieved from [Link]

  • Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(2-Methoxy-4-methylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • University of Rochester. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, an aromatic ketone, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both the integrity of your research and the well-being of your laboratory personnel.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (Category 2A, H319): Causes serious irritation, potentially leading to damage if not promptly addressed.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[1][2][3]

These classifications are not merely administrative; they represent tangible risks. Skin contact can lead to dermatitis, eye contact can impair vision, and inhalation can compromise respiratory function. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

Effective chemical handling relies on a holistic PPE strategy. The following recommendations are based on a risk-assessed approach to prevent exposure during routine laboratory operations.

Eye and Face Protection

Given the high risk of serious eye irritation from splashes, robust eye and face protection is non-negotiable.

  • Safety Goggles: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[2][4] They must provide a complete seal around the eyes to protect against liquid splashes and vapors.

  • Face Shield: For procedures with a higher splash potential, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[2][5][6] The goggles provide the primary seal, while the shield protects the entire face from direct splashes.[5]

Hand Protection

The directive to "wear protective gloves" requires careful material selection. The causality behind this choice is rooted in chemical compatibility.

  • Glove Type: Nitrile gloves are the standard recommendation for handling many acids, alcohols, and hydrocarbons.[7] They offer good resistance to solvents and oils and, importantly, tears are easily visible.[6]

  • Inspection and Technique: Always inspect gloves for tears or punctures before use.[2] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the potentially contaminated exterior.[2] For prolonged or high-exposure tasks, consider double-gloving.

Body Protection

Clothing worn in the lab is the last line of defense.

  • Laboratory Coat: A clean, flame-resistant lab coat, buttoned completely, is mandatory.[6]

  • Chemical-Resistant Apron: When handling significant quantities that could result in splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: For large-scale operations or in the event of a major spill, a complete suit protecting against chemicals may be necessary.[2]

Respiratory Protection

To mitigate the risk of respiratory irritation, all handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[2][4][8] If engineering controls are insufficient or during a spill cleanup where vapor concentrations may be high, respiratory protection is required.

  • Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary if exposure limits are exceeded or irritation is experienced.[4]

PPE Selection and Handling Protocol

This protocol provides a self-validating system for safe handling, from preparation to disposal.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Prepping (small quantities) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatRequired only if outside a fume hood or ventilated enclosure.
Solution Transfer/Reaction Setup Chemical Splash Goggles & Face ShieldSingle Pair of Nitrile Gloves (consider double-gloving)Lab Coat & Chemical-Resistant ApronWork must be conducted in a certified chemical fume hood.
Large-Scale Work (>1L) Chemical Splash Goggles & Face ShieldDouble-Gloving (Nitrile)Chemical-Resistant Apron over Lab CoatWork must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GauntletsChemical-Resistant Suit or CoverallsAir-Purifying Respirator with Organic Vapor Cartridges
Step-by-Step PPE Workflow
  • Pre-Operation Check:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Locate the nearest safety shower and eyewash station.[9]

    • Inspect all PPE for damage (cracks in goggles, tears in gloves, etc.).

  • Donning PPE (Putting On):

    • Step 1: Don lab coat and any additional body protection (e.g., apron).

    • Step 2: Don respiratory protection, if required. Perform a seal check.

    • Step 3: Don eye and face protection (goggles, then face shield).

    • Step 4: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations within the fume hood, keeping the sash at the lowest practical height.

    • Avoid breathing vapors and prevent contact with skin and eyes.[2][8][10]

  • Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.

    • Step 1: Remove gloves using the proper technique.

    • Step 2: Remove face shield and goggles.

    • Step 3: Remove lab coat and apron.

    • Step 4: Remove respirator, if worn.

    • Step 5: Wash hands thoroughly with soap and water.[1][2]

Chemical Handling Workflow Diagram

G Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Assess Hazards & Review SDS Analogue B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Select & Inspect PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical in Fume Hood D->E F 6. Doff PPE (Contamination Avoidance) E->F G 7. Dispose of Waste (Contaminated PPE & Chemical) F->G H 8. Wash Hands Thoroughly G->H

Caption: A logical workflow for handling hazardous chemicals, emphasizing safety at each step.

Emergency & Disposal Plans

In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

Disposal of Contaminated Materials
  • Contaminated PPE: Used gloves, aprons, and other disposable items should be placed in a designated, sealed container for hazardous waste.

  • Chemical Waste: The compound and any contaminated solutions must be disposed of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] Do not discharge into drains or rivers.[11] Follow all local, state, and federal regulations.[11]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • New Jersey Department of Health. (2000, March). HAZARD SUMMARY: 4-METHOXYPHENOL. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.